2-Bromo-9,10-bis(2-naphthalenyl)anthracene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPXSAMRFIMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623821 | |
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474688-76-1 | |
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key intermediate in the development of advanced organic electronic materials. This document collates available data on its physicochemical, spectral, and electronic properties, alongside a detailed experimental protocol for its synthesis. Due to its extended π-conjugated system, this anthracene derivative exhibits significant potential for applications in organic light-emitting diodes (OLEDs) and other organic conductive materials.[1] This guide aims to be a valuable resource for researchers and professionals working in materials science, organic chemistry, and drug development.
Introduction
This compound, also known as 2-Bromo-9,10-di(naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon with a significant profile in the field of organic electronics. Its rigid, planar structure and extensive conjugation impart desirable photophysical and electronic properties, making it a valuable building block for the synthesis of high-performance organic semiconductors.[1] The presence of the bromine atom provides a reactive site for further functionalization, allowing for the fine-tuning of its electronic and optical characteristics. This guide summarizes the core chemical properties of this compound, presents available quantitative data in a structured format, and provides a detailed synthetic methodology.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. While a definitive experimental melting point is not widely reported in the available literature, a boiling point has been documented. Information regarding its solubility in common organic solvents is not extensively available, but it is generally expected to be sparingly soluble in non-polar solvents and slightly more soluble in chlorinated and aromatic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1] |
| Molecular Formula | C₃₄H₂₁Br | [2] |
| Molecular Weight | 509.43 g/mol | [2] |
| Boiling Point | 630.082 °C at 760 mmHg | |
| Melting Point | Not available | |
| Appearance | Light yellow solid | [1] |
| Purity | ≥99% (sublimated) available commercially | [1] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process starting from 2-bromonaphthalene. The general synthetic pathway involves the formation of a diol intermediate followed by a reduction to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of this compound-9,10-diol
-
Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.
-
Stir the reaction mixture at -78 °C for approximately 1 hour.
-
To this mixture, add a solution of 2-bromo-9,10-anthraquinone (6.31 g, 22.0 mmol) in anhydrous THF.
-
Allow the reaction to warm to room temperature and continue stirring for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[1]
Step 2: Synthesis of this compound
-
Suspend the crude this compound-9,10-diol (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.
-
Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) to the suspension.
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash sequentially with water and methanol.
-
Dry the resulting light yellow solid under vacuum to yield this compound (10.1 g, 96% yield).[1]
Caption: Synthetic workflow for this compound.
Spectral Properties
4.1. ¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for this compound is not published. For comparison, the ¹H NMR spectrum of the parent compound, 9-bromoanthracene, shows characteristic signals in the aromatic region.
4.2. UV-Visible and Fluorescence Spectroscopy
While specific absorption and emission maxima for this compound are not reported, related anthracene derivatives are known to be blue or blue-violet emitters.[3] The extended conjugation from the naphthalene substituents is expected to result in strong absorption in the UV region and fluorescence in the visible region.
For the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), the following photophysical properties have been reported:
Table 2: Photophysical Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)
| Property | Value (in THF) | Reference |
| Absorption Maxima (λmax) | 375, 395 nm | [4] |
| Emission Maximum (λem) | 425 nm | [4] |
The introduction of a bromine atom at the 2-position of the anthracene core may induce a slight red-shift in the absorption and emission spectra due to the heavy atom effect and its influence on the electronic structure.
Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the charge injection and transport capabilities of a material in an organic electronic device.
Experimental data for the HOMO and LUMO levels of this compound are not available. However, the values for the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), provide a useful benchmark.
Table 3: Electronic Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)
| Property | Value | Reference |
| HOMO Energy Level | -5.8 eV | [4] |
| LUMO Energy Level | -2.6 eV | [4] |
The bromine atom, being an electron-withdrawing group, is expected to have a stabilizing effect on both the HOMO and LUMO energy levels, potentially leading to slightly lower energy values for the 2-bromo derivative compared to the parent ADN.
References
In-Depth Technical Guide: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
CAS Number: 474688-76-1
This technical guide provides a comprehensive overview of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key organic semiconductor material. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly in the field of organic electronics.
Core Compound Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized with two naphthalenyl groups at the 9 and 10 positions and a bromine atom at the 2 position.[1] This molecular structure imparts strong fluorescence properties, making it a material of significant interest for organic light-emitting diodes (OLEDs).[1] The presence of the bulky naphthyl substituents enhances the compound's thermal and morphological stability, while the bromine atom offers a reactive site for further molecular engineering.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 474688-76-1 | [2][3][4] |
| Molecular Formula | C₃₄H₂₁Br | [2][3][4] |
| Molecular Weight | 509.43 g/mol | [3] |
| Appearance | Yellow-green or white powder | N/A |
| Melting Point | 242-248 °C | N/A |
| Boiling Point (Predicted) | 630.1 °C | N/A |
| Density | Data not available |
Spectroscopic and Electronic Data
Table 2: Expected Spectroscopic and Electronic Properties
| Analysis Type | Expected Data/Features |
| ¹H and ¹³C NMR | Complex aromatic signals corresponding to the anthracene and naphthalene protons and carbons. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=C stretching of the aromatic rings, and a C-Br stretching frequency. |
| UV-Vis Absorption | Strong absorption bands in the UV region, characteristic of the extended π-conjugated system. |
| Photoluminescence | Strong fluorescence emission, likely in the blue region of the visible spectrum, making it suitable for OLED applications. |
| Thermogravimetric Analysis (TGA) | High thermal stability is expected due to the large aromatic structure. |
| Cyclic Voltammetry (CV) | Reversible oxidation and reduction waves, indicating its potential for charge transport in electronic devices. |
Experimental Protocols: Synthesis
A detailed two-step synthesis protocol for this compound has been reported.[2] The process involves the reaction of 2-bromonaphthalene with an anthracene precursor followed by a reduction step.
Step 1: Synthesis of this compound-9,10-diol
Methodology:
-
Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.[2]
-
Stir the reaction mixture at -78 °C for approximately 1 hour.[2]
-
Add 2-bromo-9,10-anthraquinone (compound 104 in the original source, 6.31 g, 22.0 mmol) to the reaction mixture.[2]
-
Remove the cooling bath and allow the mixture to warm to room temperature, continuing to stir for about 3 hours.[2]
-
Quench the reaction by adding an aqueous solution of ammonium chloride.[2]
-
Extract the product with dichloromethane.[2]
-
Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[2]
Step 2: Synthesis of this compound
Methodology:
-
Suspend the crude dinaphthyl glycol from the previous step (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.[2]
-
Sequentially add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol).[2]
-
Heat the reaction mixture to reflux and stir for approximately 3 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Filter the solid product, wash with water and then methanol.[2]
-
Dry the solid under vacuum to yield the final product, 2-bromo-9,10-bis(2-naphthyl)anthracene, as a light-yellow solid (10.1 g, 96% yield).[2]
Experimental Workflows and Logical Relationships
The synthesis of this compound follows a logical progression from readily available starting materials to the final, highly functionalized product. The workflow is designed to first build the core carbon skeleton and then perform a reduction to achieve the desired aromatic system.
Caption: Synthetic pathway for this compound.
Applications in Organic Electronics
This compound is primarily utilized as a material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its large conjugated system and fluorescent properties make it an excellent candidate for use as an emissive layer material or as a host for other dopant emitters.[2] The anthracene core is a well-established blue emitter, and the addition of the naphthyl groups can tune the electronic properties and improve device stability. The bromine atom provides a convenient point for further functionalization, allowing for the synthesis of a wider range of materials with tailored properties for specific OLED applications. While its potential is clear, specific performance data of OLEDs incorporating this exact compound is not yet prevalent in published literature, indicating an area ripe for further research.
References
An In-depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of materials science. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a valuable building block for advanced organic electronic devices. This technical guide provides a comprehensive overview of the molecular structure, key properties, synthesis, and applications of this compound, with a focus on its role in the development of organic light-emitting diodes (OLEDs). While the primary applications of this molecule are in materials science, this guide aims to provide a thorough resource for professionals across various scientific disciplines.
Molecular Structure and Properties
This compound is characterized by a central anthracene core substituted with two naphthalenyl groups at the 9 and 10 positions, and a bromine atom at the 2-position. This substitution pattern significantly influences the molecule's electronic and photophysical characteristics.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Data Presentation
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1][2] |
| Molecular Formula | C34H21Br | [2] |
| Molecular Weight | 509.43 g/mol | [2] |
| Boiling Point | 630.082 °C at 760 mmHg | [3] |
| Purity | 96%-99% | [3] |
Experimental Protocols
Synthesis of this compound
A general synthetic procedure for this compound has been described, starting from 2-bromonaphthalene.[1] The following is a detailed description of the likely experimental steps based on the available information.
Step 1: Formation of the Dianion of 2-Bromonaphthalene
-
Dissolve 2-bromonaphthalene (53.1 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyl lithium (1.7 M in pentane, 47.0 mL) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the lithium salt.
Step 2: Reaction with a Suitable Anthracene Precursor
-
To the freshly prepared solution of the 2-bromonaphthyl lithium salt, add a suitable 9,10-dione anthracene precursor (22.0 mmol). The exact precursor is not specified in the available literature, but a plausible candidate would be 2-bromo-9,10-anthraquinone.
-
Allow the reaction to proceed at -78 °C and then gradually warm to room temperature.
Step 3: Reduction to form this compound
-
The resulting intermediate, a diol, is then reduced. Suspend the dinaphthyl glycol intermediate (20.5 mmol) in acetic acid (600 mL) under a nitrogen atmosphere.[1]
-
Add potassium iodide (206 mmol) and sodium hypophosphite hydrate (340 mmol) to the suspension.[1]
-
Heat the reaction mixture to reflux and stir for approximately 3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the solid product, wash with water and then methanol.[1]
-
Dry the resulting light yellow solid under vacuum to yield this compound.[1]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target molecule.
Applications in Organic Electronics
The primary application of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its large conjugated system makes it a suitable candidate for use in organic light-emitting and conductive materials.[1] The presence of the bulky naphthalenyl groups can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. The bromo-substituent provides a reactive handle for further functionalization, allowing for the fine-tuning of the molecule's electronic properties and its incorporation into more complex device architectures.
Conclusion
This compound is a key building block in the development of advanced materials for organic electronics. While detailed experimental data on its physicochemical properties are limited in publicly accessible literature, its synthetic route and potential applications are established. Further research to fully characterize this molecule would be highly beneficial for the advancement of OLED technology and other areas of materials science. Due to its current applications being confined to materials science, there is no available information regarding its interaction with biological systems or its potential for drug development.
References
"2-Bromo-9,10-bis(2-naphthalenyl)anthracene" IUPAC name
An In-Depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
Introduction
This compound is a complex organic molecule with significant applications in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its large, conjugated system imparts desirable photophysical properties, making it a valuable intermediate for creating advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and materials science.
Chemical Identity and Properties
The compound is systematically named 2-bromo-9,10-dinaphthalen-2-ylanthracene according to IUPAC nomenclature.[3] It is also commonly referred to as 2-Bromo-9,10-di(2-naphthyl)anthracene.[4]
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1][3][5] |
| Molecular Formula | C₃₄H₂₁Br | [3][5] |
| Molecular Weight | 509.446 g/mol | [3] |
| Appearance | Light yellow solid | [1][3] |
| Purity | Typically ≥97% | [1][3] |
Synthesis Protocols
The synthesis of this compound can be achieved through a multi-step process. A general and effective method involves the reaction of an organolithium species with an anthraquinone derivative, followed by a reduction step.
Synthesis from 2-Bromonaphthalene
This protocol outlines the synthesis starting from 2-bromonaphthalene and a suitable anthraquinone precursor, proceeding through a diol intermediate.
Step 1: Formation of the Diol Intermediate
-
Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a suitable cooling bath.
-
Slowly add tert-butyl lithium (1.7 M in pentane, 47.0 mL) to the cooled solution.
-
Stir the reaction mixture at -78°C for approximately 1 hour.
-
Following this, add the starting anthraquinone derivative (compound 104, 22.0 mmol).
Step 2: Reduction to the Final Product
-
Suspend the resulting dinaphthyl glycol intermediate (20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.
-
Sequentially add potassium iodide (206 mmol) and sodium hypophosphite hydrate (340 mmol).
-
Heat the mixture to reflux and stir for about 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash it with water and then with methanol.
-
Dry the resulting light yellow solid under vacuum to yield 2-bromo-9,10-bis(2-naphthyl)anthracene.[1] (Reported yield: 96%[1]).
Caption: Synthesis workflow for this compound.
Suzuki Cross-Coupling as an Alternative Route
While a specific protocol for the title compound via Suzuki coupling was not detailed in the provided search context, this palladium-catalyzed reaction is a primary method for synthesizing 9,10-diarylanthracenes.[6][7] A general workflow for a related structure, 9,10-Di(naphthalen-2-yl)anthracene, from 9,10-dibromoanthracene provides a model for how this compound could be synthesized or further functionalized.
General Suzuki Coupling Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine the aryl halide (e.g., a dibromoanthracene derivative, 1.0 eq), the boronic acid (e.g., 2-naphthaleneboronic acid, 2.2 eq), and a base (e.g., potassium carbonate, 4.0 eq).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas like nitrogen or argon three times.[8]
-
Solvent and Catalyst Addition: Add an anhydrous solvent system (e.g., toluene/ethanol/water) and degas the mixture.[8][9] Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq).[9]
-
Reaction: Heat the mixture to reflux (e.g., 80-100°C) and stir for 12-24 hours, monitoring by TLC.[9]
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.[9][10]
-
Purification: Purify the crude product by column chromatography.[9]
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Applications in Research and Development
The primary application of this compound lies in its function as an OLED intermediate.[2] Its molecular structure is designed to promote efficient charge injection and transport. This leads to improvements in device efficiency, operational lifetime, and color purity in OLED displays and lighting.[2] The bromine atom also serves as a functional handle, allowing for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to synthesize more complex, highly conjugated molecules for advanced electronic applications.[9]
References
- 1. This compound | 474688-76-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound - CAS:474688-76-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the spectroscopic properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a complex polycyclic aromatic hydrocarbon with applications in organic electronics. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a combination of a known synthetic protocol, predicted spectroscopic data based on analogous compounds, and standardized experimental procedures for acquiring and interpreting the necessary spectra. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Introduction
This compound is a substituted anthracene derivative characterized by its extended π-conjugated system, making it a compound of interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Spectroscopic characterization is crucial for confirming the identity, purity, and electronic properties of this molecule. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Synthesis of this compound
A general synthetic procedure has been reported and is outlined below. This multi-step synthesis involves the formation of a diol intermediate followed by a reduction to yield the final product.
Experimental Protocol: Synthesis
Step 1: Formation of this compound-9,10-diol
-
Dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.
-
Stir the reaction mixture at -78 °C for approximately 1 hour.
-
To this solution, add 2-bromo-9,10-anthraquinone (6.31 g, 22.0 mmol).
-
The reaction is monitored for completion, and then the intermediate diol is isolated.
Step 2: Reduction to this compound
-
Suspend the dinaphthyl glycol intermediate (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.
-
Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) sequentially to the suspension.
-
Heat the reaction mixture to reflux and stir for approximately 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid, wash with water and then with methanol.
-
Dry the solid under vacuum to yield the light yellow product, this compound (yields reported up to 96%).[1]
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex, with signals appearing in the aromatic region (typically 7.0-9.0 ppm). The protons on the anthracene and naphthalene rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity |
| 8.5 - 8.8 | Anthracene protons adjacent to the bulky naphthalenyl groups | Multiplet |
| 7.2 - 8.2 | Remaining anthracene and naphthalenyl protons | Multiplet |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a number of signals in the aromatic region (typically 120-140 ppm), corresponding to the non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine atom is expected to have a chemical shift in the lower end of this range.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 120 - 135 | Aromatic CH and C-Br carbons |
| 130 - 145 | Quaternary aromatic carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1600 - 1585 | Aromatic C=C ring stretching | Medium |
| 1500 - 1400 | Aromatic C=C ring stretching | Medium |
| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |
| ~1050 | C-Br stretching | Medium to Strong |
Experimental Protocols for Spectroscopic Analysis
The following are standard protocols for obtaining NMR and FT-IR spectra for aromatic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Place the prepared sample in the FT-IR spectrometer and collect the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) should be collected and subtracted from the sample spectrum.
Workflow Diagrams
The following diagrams illustrate the synthesis and spectroscopic characterization workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. Its rigid, planar structure and extended π-conjugated system impart desirable photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other organic conductive materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives.
For professionals in drug development, while this specific molecule is not primarily investigated for therapeutic applications, an understanding of its properties and the broader class of PAHs is relevant from a toxicological perspective. PAHs are known for their potential carcinogenic and mutagenic effects, and a dedicated section will briefly touch upon these considerations.[2][3][4][5][6]
Physicochemical Properties
| Property | This compound | 9-bromo-10-(2-naphthyl)anthracene |
| CAS Number | 474688-76-1[1][7] | 474688-73-8 |
| Molecular Formula | C₃₄H₂₁Br[7] | C₂₄H₁₅Br |
| Molecular Weight | 509.43 g/mol [7] | 383.28 g/mol |
| Melting Point | Not available | 169.0 to 173.0 °C |
| Boiling Point | Not available | 518.9 ± 19.0 °C (Predicted) |
| Density | Not available | 1.402 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents like toluene. | Soluble in Toluene. |
| Appearance | Light yellow solid.[1] | White to Yellow to Green powder/crystal. |
Synthesis
The synthesis of this compound typically proceeds through a multi-step process. A general synthetic route is outlined below.
General Synthetic Pathway
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Technical Guide: Luminescent Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest within the field of organic electronics. Its rigid, conjugated structure, derived from an anthracene core functionalized with two naphthalenyl groups, imparts favorable photophysical properties, making it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom offers a site for further chemical modification, allowing for the fine-tuning of its electronic and luminescent characteristics. This guide provides a comprehensive overview of the luminescent properties of this compound, including its synthesis, photophysical data, and detailed experimental protocols for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1] |
| Molecular Formula | C₃₄H₂₁Br | [1] |
| Molecular Weight | 509.43 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Purity | ≥98% | [3][4] |
| Boiling Point | 630.082 °C (Predicted) | [5] |
Luminescent Properties
Detailed, experimentally verified luminescent data for this compound is not extensively available in peer-reviewed literature. However, the photophysical properties can be reasonably approximated by considering the closely related compound, 9,10-Di(naphth-2-yl)anthracene, which lacks the bromo-substituent. The bromine atom is generally expected to have a minor effect on the absorption and emission maxima, but may influence the photoluminescence quantum yield (PLQY) through the heavy-atom effect, which can promote intersystem crossing and potentially reduce fluorescence efficiency.
The following table presents data for the analogous compound, 9,10-Di(naphth-2-yl)anthracene, to provide an estimated luminescent profile.
| Parameter | Value (in THF) | Reference |
| UV Absorption (λ_abs) | 375, 395 nm | [6] |
| Photoluminescence (λ_em) | 425 nm (Blue Emission) | [6] |
| Photoluminescence Quantum Yield (PLQY) | Not Reported | |
| Excited State Lifetime (τ) | Not Reported |
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of the luminescent properties of this compound typically follow a structured workflow.
Experimental Protocols
Synthesis of this compound
A general synthetic route involves the reaction of a 2-bromo-9,10-dihaloanthracene precursor with a naphthalenylboronic acid derivative via a Suzuki cross-coupling reaction, or a similar cross-coupling methodology.[7] A detailed, specific protocol is outlined in the literature.[5]
Materials:
-
2-bromonaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyl lithium
-
A suitable di-carbonyl anthracene precursor
-
Acetic acid
-
Potassium iodide
-
Sodium hypophosphite hydrate
-
Methanol
-
Water
Procedure:
-
Dissolve 2-bromonaphthalene in anhydrous THF under an inert atmosphere (e.g., nitrogen).[5]
-
Cool the solution to -78 °C.[5]
-
Slowly add tert-butyl lithium and stir for approximately 1 hour.[5]
-
Add the di-carbonyl anthracene precursor to the reaction mixture.[5]
-
After the initial reaction, the intermediate diol is suspended in acetic acid under a nitrogen atmosphere.[5]
-
Add potassium iodide and sodium hypophosphite hydrate sequentially.[5]
-
Heat the mixture to reflux and stir for approximately 3 hours.[5]
-
Cool the reaction to room temperature and filter the resulting solid.[5]
-
Wash the solid with water and methanol, then dry under vacuum to yield the final product.[5]
Photophysical Characterization
The following protocols describe the general procedures for measuring the key luminescent properties of organic molecules.
5.2.1. UV-Visible Absorption and Photoluminescence Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., THF, dichloromethane, or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the UV-Vis absorption spectrum of the solution from approximately 200 to 800 nm, using the pure solvent as a reference.
-
Identify the absorption maxima (λ_abs).
-
Using the fluorometer, excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Record the photoluminescence emission spectrum over a wavelength range that covers the expected emission.
-
Identify the emission maximum (λ_em).
5.2.2. Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)
The PLQY is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Instrumentation:
-
Fluorometer
-
UV-Vis spectrophotometer
Standard Selection:
-
Choose a standard with an emission range that overlaps with the sample's emission. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).[8]
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.[8]
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the PLQY of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Mechanism of Luminescence
The luminescence of this compound arises from the radiative decay of singlet excitons. The process is initiated by the absorption of a photon, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The excited molecule can then return to the ground state via several pathways, including non-radiative decay (heat) and radiative decay (fluorescence).
Conclusion
This compound is a valuable building block for organic electronic materials, particularly for OLED applications. While a detailed public database of its luminescent properties is not yet established, its structural similarity to other highly fluorescent di-naphthalenyl anthracene derivatives suggests it possesses favorable blue emission characteristics. The provided experimental protocols offer a robust framework for the detailed characterization of its photophysical properties, which is crucial for its effective implementation in advanced materials and devices. Further research is warranted to fully elucidate its quantitative luminescent parameters and to explore the impact of the bromo-substituent on its performance in electroluminescent devices.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. lumorachemicals.com [lumorachemicals.com]
- 4. 2-Bromo-9,10-di(2-naphthyl)anthracene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound | 474688-76-1 [chemicalbook.com]
- 6. lumtec.com.tw [lumtec.com.tw]
- 7. mdpi.com [mdpi.com]
- 8. publications.iupac.org [publications.iupac.org]
Methodological & Application
Application Notes and Protocols for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene (CAS: 474688-76-1) is a key organic intermediate extensively utilized in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its anthracene core, functionalized with bulky naphthyl groups, provides excellent thermal stability and a wide bandgap, making it an ideal building block for high-performance host and emissive materials. The bromine substitution offers a reactive site for further molecular engineering through cross-coupling reactions, enabling the fine-tuning of optoelectronic properties.
These application notes provide a comprehensive overview of the utility of this compound in OLED fabrication, focusing on its role in the synthesis of hole-transporting and emissive materials. Detailed protocols for the synthesis of derivatives and their subsequent integration into OLED devices are presented, along with a summary of reported device performance data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 474688-76-1 | |
| Molecular Formula | C₃₄H₂₁Br | |
| Molecular Weight | 509.43 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Purity | ≥99% (sublimed) | [1] |
| Boiling Point | 630.082 °C | [1] |
Application in OLED Material Synthesis
This compound serves as a versatile precursor for a variety of OLED materials through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various functional groups at the 2-position of the anthracene core, thereby tailoring the material's charge transport and emissive properties.
Synthesis of Hole-Transporting and Emissive Materials
The bromo-substituent on the anthracene core allows for the facile introduction of hole-transporting moieties, such as carbazole and triarylamine groups. This functionalization leads to the creation of efficient host materials and emissive dopants for the emissive layer (EML) of an OLED.
A general synthetic approach involves the reaction of this compound with a suitable boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to yield the desired functionalized derivative.
Caption: Synthetic pathways from this compound.
Performance of OLEDs with Derivatives
The performance of OLEDs fabricated using derivatives of this compound demonstrates the potential of this building block in creating highly efficient devices. Below is a summary of the performance of OLEDs incorporating materials synthesized from this intermediate.
| Material | Role in OLED | Current Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| DN-2-CzA ¹ | Host | 3.2 | 1.6 | Not Reported |
| DN-2-NPAA ² | Dopant | 5.2 | 2.2 | Not Reported |
¹DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole[2] ²DN-2-NPAA: N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine[2]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the title compound is as follows:
-
Dissolve 2-bromonaphthalene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add tert-butyl lithium in pentane and stir for 1 hour.
-
Add 2-bromo-9,10-anthracenedione to the reaction mixture and continue stirring.
-
After the reaction is complete, quench with a suitable reagent and extract the intermediate diol.
-
Suspend the resulting diol in acetic acid under a nitrogen atmosphere.
-
Add potassium iodide and sodium hypophosphite hydrate.
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
Cool the reaction to room temperature and filter the solid product.
-
Wash the solid with water and methanol, then dry under vacuum to yield this compound as a light-yellow solid.
General Protocol for OLED Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device using a derivative of this compound.
Caption: Workflow for vacuum deposition OLED fabrication.
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Transfer the substrate to a high-vacuum thermal evaporation system. Deposit a hole injection layer (e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile, HAT-CN) at a rate of 0.1 Å/s to a thickness of approximately 10 nm.
-
Hole Transport Layer (HTL) Deposition: Deposit a hole transport layer (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) at a rate of 0.1 Å/s to a thickness of approximately 40 nm.
-
Emissive Layer (EML) Deposition: Co-deposit the host material (e.g., DN-2-CzA) and the dopant material (e.g., DN-2-NPAA) from separate sources. The doping concentration is typically controlled by the relative deposition rates. For example, a 5% doping concentration can be achieved with a host deposition rate of 0.95 Å/s and a dopant deposition rate of 0.05 Å/s, to a total thickness of 30 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) at a rate of 0.1 Å/s to a thickness of approximately 20 nm.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin electron injection layer (e.g., lithium fluoride, LiF) at a rate of 0.02 Å/s to a thickness of 1 nm.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum, Al) at a rate of 0.5 Å/s to a thickness of 100 nm.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Conclusion
This compound is a valuable and versatile building block in the synthesis of high-performance materials for OLEDs. Its robust anthracene core and the reactive bromine handle allow for the creation of a wide range of functional molecules with tailored properties. The derivatives of this compound have shown promising results when incorporated into OLEDs as host and emissive materials, leading to devices with good efficiencies. The provided protocols offer a foundation for the synthesis and fabrication processes, which can be further optimized to achieve even higher performance in next-generation OLED displays and lighting.
References
Application Notes and Protocols: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene as a Blue Emitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon with a large conjugated system, making it a promising candidate for applications in organic electronics, particularly as a blue emitter in Organic Light-Emitting Diodes (OLEDs).[1] Its structural similarity to 9,10-di(2-naphthyl)anthracene (ADN), a well-established blue host material, suggests its potential for high thermal stability and efficient blue emission. The presence of the bromine atom offers a site for further functionalization, allowing for the tuning of its electronic and photophysical properties.
These application notes provide an overview of the available data, protocols for its synthesis and characterization, and a general methodology for its evaluation in an OLED device.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1][2] |
| Molecular Formula | C₃₄H₂₁Br | [2] |
| Molecular Weight | 509.43 g/mol | [2] |
| Appearance | Light yellow powder/crystals | [1] |
Photophysical Properties (Comparative)
| Property | 9,10-di(2-naphthyl)anthracene (ADN) - Reference Data |
| Emission Color | Blue |
| Emission Maximum (λₘₐₓ) | ~450 - 465 nm (in thin film) |
| Photoluminescence Quantum Yield (PLQY) | High (often used as a host material) |
| Thermal Stability (Tg) | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
Materials:
-
2-Bromonaphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
-
A suitable di-keto precursor (e.g., 2-bromo-9,10-anthraquinone)
-
Acetic Acid
-
Potassium Iodide (KI)
-
Sodium Hypophosphite Hydrate (NaH₂PO₂·H₂O)
-
Methanol
-
Water (deionized)
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, condenser, etc.)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Grignard or Lithiation Reaction:
-
Dissolve 2-bromonaphthalene in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of butyllithium solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add a solution of the di-keto precursor in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Reduction to the Anthracene Core:
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.
-
Suspend the crude diol in acetic acid under a nitrogen atmosphere.
-
Add potassium iodide and sodium hypophosphite hydrate to the suspension.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash thoroughly with water and then with cold methanol.
-
Dry the solid under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by gradient sublimation.
-
Protocol 2: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission spectra and PLQY)
-
Time-correlated single-photon counting (TCSPC) system (for fluorescence lifetime)
Procedure:
-
Sample Preparation:
-
Prepare dilute solutions of the purified compound in a suitable spectroscopic grade solvent (e.g., toluene or dichloromethane) with an absorbance of ~0.1 at the excitation wavelength for PLQY measurements.
-
For thin-film measurements, dissolve the compound in a suitable solvent and spin-coat onto a quartz substrate.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum to determine the absorption maxima (λₐₑₛ).
-
-
Photoluminescence Spectroscopy:
-
Record the emission spectrum by exciting at a wavelength corresponding to an absorption maximum.
-
Determine the emission maximum (λₑₘ).
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Use a well-characterized standard with a known PLQY in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the PLQY using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Protocol 3: Fabrication and Evaluation of a Blue OLED Device
This is a general protocol for a multi-layer vacuum-deposited OLED.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML): this compound as host or emitter, potentially with a suitable dopant.
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning setup (sonication baths with detergents, deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
-
Source-measure unit for electrical characterization
-
Spectroradiometer for electroluminescence spectrum and CIE coordinate measurement
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and facilitate hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at controlled rates (typically 0.5-2 Å/s). A typical device structure could be:
-
ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., NPB, 40 nm) / EML (e.g., this compound, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).
-
-
-
Cathode Deposition:
-
Deposit the metal cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum at different operating voltages.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Measure the operational lifetime of the device at a constant current density.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for OLED fabrication and characterization.
References
Application Notes and Protocols for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene as a Host Material in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is an anthracene derivative that holds potential as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for blue emission. Anthracene-based materials are a cornerstone in OLED technology, frequently utilized as blue emitters and host materials due to their high photoluminescence quantum yields and excellent thermal stability. The introduction of a bromo substituent and naphthyl groups can significantly influence the electronic and photophysical properties of the anthracene core, including its energy levels (HOMO/LUMO), emission characteristics, and charge transport capabilities. This document provides a comprehensive overview of the anticipated application of this compound in OLEDs, based on the well-documented performance of its close analogue, 9,10-di(2-naphthyl)anthracene (ADN), and other related derivatives.
While direct experimental data for this compound is limited in publicly available literature, the information presented herein is extrapolated from studies on structurally similar and widely used anthracene-based host materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this and similar compounds in advanced electronic applications.
Physicochemical and Photophysical Properties
The properties of this compound are expected to be in a similar range to other diarylanthracene derivatives used in OLEDs. The bromo-substitution may influence the material's triplet energy and spin-orbit coupling, which could be advantageous for specific types of OLEDs, such as those utilizing phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.
Table 1: Physicochemical Properties of this compound and a Reference Compound
| Property | This compound | 9,10-Bis(2-naphthyl)anthracene (ADN) - Reference |
| CAS Number | 474688-76-1[1][2] | 122648-99-1 |
| Molecular Formula | C₃₄H₂₁Br[2][3] | C₃₄H₂₂ |
| Molecular Weight | 509.44 g/mol [2][3] | 430.54 g/mol |
| Purity | >97% (commercially available)[4] | >99.0% (sublimed) |
| Appearance | Expected to be a white or light-yellow solid | White powder |
Table 2: Expected Photophysical and Electrochemical Properties (based on analogous compounds)
| Property | Expected Value/Range | Reference Compound (ADN) |
| Photoluminescence (PL) Emission Peak (in thin film) | ~430 - 450 nm (Blue) | ~425 nm (in THF) |
| HOMO Level | ~5.7 - 5.9 eV | 5.8 eV |
| LUMO Level | ~2.5 - 2.7 eV | 2.6 eV |
| Triplet Energy (ET) | >2.6 eV | ~2.6 eV |
| Glass Transition Temperature (Tg) | >100 °C | 110 °C |
Application in OLEDs
This compound is primarily envisioned as a host material in the emissive layer (EML) of an OLED. Host materials play a crucial role in OLEDs by:
-
Dispersing the dopant (emitter): Preventing aggregation and concentration quenching of the light-emitting guest molecules.
-
Facilitating charge transport: Efficiently transporting both electrons and holes to the recombination zone within the EML.
-
Enabling efficient energy transfer: Transferring the energy of the recombined excitons to the guest emitter for light emission.
Given its expected wide bandgap and high triplet energy, this compound could be a suitable host for blue, green, and potentially red fluorescent and phosphorescent emitters. The presence of the bromine atom could enhance intersystem crossing, which might be beneficial for phosphorescent OLEDs (PhOLEDs) by facilitating energy transfer to triplet emitters.
Experimental Protocols
The following are generalized protocols for the synthesis of the material and the fabrication and characterization of OLEDs using an anthracene-based host. These should be adapted and optimized for the specific properties of this compound.
Synthesis of this compound
A potential synthetic route involves a multi-step process starting from 2-bromonaphthalene.[1]
Protocol 1: Synthesis of this compound [1]
-
Preparation of the Grignard or Lithiated Reagent:
-
Dissolve 2-bromonaphthalene in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base like n-butyllithium or tert-butyllithium to form the lithiated naphthalenyl species. Stir for 1 hour at this temperature.
-
-
Reaction with an Anthraquinone Derivative:
-
To the solution from step 1, add a solution of a suitable 2-bromo-9,10-anthraquinone derivative in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Reduction to the Anthracene Core:
-
The resulting diol intermediate is then reduced to form the final anthracene product.
-
Suspend the diol in acetic acid under an inert atmosphere.
-
Add potassium iodide and sodium hypophosphite hydrate.
-
Reflux the mixture for approximately 3 hours.
-
-
Purification:
-
After cooling, the crude product is filtered and washed with water and methanol.
-
The solid is then dried under vacuum.
-
Further purification can be achieved through column chromatography and/or sublimation to achieve the high purity required for OLED applications.
-
OLED Device Fabrication
A typical multilayer OLED structure using an anthracene-based host is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.
Protocol 2: Fabrication of a Multilayer OLED Device
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 4,4',4''-Tris(N-(2-naphthyl)-N-phenylamino)triphenylamine (2-TNATA) (~60 nm).
-
Hole Transporting Layer (HTL): e.g., N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) (~15 nm).[5]
-
Emissive Layer (EML): Co-evaporate this compound as the host with a suitable dopant (e.g., a blue fluorescent emitter at 2-10 wt%). The thickness is typically around 20-40 nm.
-
Electron Transporting Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (~20 nm).[5]
-
-
-
Cathode Deposition:
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
-
Device Characterization
Protocol 3: Measurement of OLED Performance
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter (e.g., Keithley 2400) to apply a voltage across the device and measure the current.
-
Simultaneously, measure the luminance (in cd/m²) using a calibrated photometer or a spectroradiometer.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a specific driving voltage or current density using a spectroradiometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
-
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as the luminance (cd) divided by the current density (A/m²).
-
Power Efficiency (ηp): Calculated as the current efficiency multiplied by π, divided by the operating voltage (lm/W).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is typically measured using an integrating sphere setup.
-
-
Device Lifetime:
-
Operate the device at a constant current density and monitor the luminance over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
-
Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED Fabrication and Characterization.
Energy Level Diagram and Exciton Formation in an OLED
Caption: Energy Transfer in an OLED Emissive Layer.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and medicinal chemistry. Anthracene derivatives, in particular, are valued for their unique photophysical and electronic properties, making them key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1] The synthesis of asymmetrically substituted anthracenes allows for the fine-tuning of these properties.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene. This reaction facilitates the introduction of a third aryl or heteroaryl substituent onto the anthracene core, leading to the formation of novel 2,9,10-trisubstituted anthracene derivatives. Such compounds are of significant interest for creating advanced materials with tailored electronic and optical characteristics and for developing novel therapeutic agents. Anthracene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this compound, the bromine atom at the 2-position serves as the electrophilic partner, reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The bulky naphthalenyl groups at the 9 and 10 positions introduce significant steric hindrance, which may influence the reactivity of the 2-bromo position and necessitate careful optimization of the reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It is important to note that this protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 4.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer with heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the flask via syringe. In a separate vial, dissolve the palladium catalyst (and ligand, if separate) in a small amount of the degassed solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-Aryl-9,10-bis(2-naphthalenyl)anthracene.
Data Presentation: Representative Suzuki Coupling Conditions for Bromoanthracenes
The following table summarizes typical conditions used for Suzuki coupling reactions of various bromoanthracene derivatives. These can serve as a guide for optimizing the reaction of this compound.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene/Ethanol | Reflux | >90 |
| 9-Bromoanthracene | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | ~85 |
| 1,2-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | Variable |
| 2,3-Dibromoanthracene-9,10-dione | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 70-85[3] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications and Future Perspectives
The 2,9,10-trisubstituted anthracene derivatives synthesized via this method have a wide range of potential applications. In materials science, the introduction of a third, electronically distinct aryl group can be used to tune the HOMO/LUMO energy levels, emission color, and charge transport properties of the molecule. This makes them highly promising candidates for use as emitters or host materials in next-generation OLEDs.
In the context of drug development, the anthracene scaffold is a known pharmacophore. The ability to introduce diverse substituents at the 2-position of the 9,10-bis(2-naphthalenyl)anthracene core allows for the creation of libraries of novel compounds for high-throughput screening. This can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. The functionalization at the 2-position can be used to modulate the molecule's interaction with biological targets, such as DNA or specific proteins.
Further research in this area may focus on the development of more efficient and selective catalyst systems for the Suzuki coupling of sterically hindered 2-bromoanthracene derivatives, as well as the exploration of other cross-coupling reactions to further diversify the substitution patterns on the anthracene core. The continued development of synthetic methodologies for these complex PAHs will undoubtedly fuel innovation in both materials science and medicinal chemistry.
References
Application Notes and Protocols for Vacuum Deposition of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a thermally stable organic semiconductor material with potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its extended aromatic structure suggests utility as a host material for emissive layers or as a component in charge transport layers. This document provides a generalized protocol for the vacuum deposition of this anthracene derivative, based on common practices for similar organic materials, due to the limited availability of specific experimental data for this compound in publicly accessible literature. The provided protocols and data templates are intended to serve as a starting point for researchers to develop their own specific processes for incorporating this material into electronic devices.
Material Properties
While detailed experimental data on the thin-film properties of this compound are scarce in the available literature, the fundamental properties of the anthracene core suggest its utility in electronic applications. Anthracene derivatives are widely used as blue emitters and host materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability. The addition of naphthalenyl and bromo substituents can modulate the electronic properties, such as the HOMO/LUMO energy levels, and influence the thin-film morphology and charge transport characteristics.
Table 1: General Properties of Anthracene Derivatives for OLEDs
| Property | Typical Value/Range for Anthracene Derivatives | Significance in OLEDs |
| HOMO Level | -5.5 to -6.0 eV | Influences hole injection from the anode/hole transport layer. |
| LUMO Level | -2.5 to -3.0 eV | Influences electron injection from the cathode/electron transport layer. |
| Triplet Energy | > 2.6 eV (for blue hosts) | A high triplet energy is crucial for hosting blue phosphorescent or TADF emitters to prevent reverse energy transfer. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg contributes to the morphological stability and longevity of the device. |
| Photoluminescence Quantum Yield | High (> 70% in solution) | Indicates efficient light emission, important for emissive layer materials. |
Note: The values presented are generalized for anthracene derivatives and should be experimentally determined for this compound.
Experimental Protocols: Vacuum Thermal Evaporation
Vacuum thermal evaporation is the standard technique for depositing thin films of small-molecule organic materials like this compound. The following protocol outlines a general procedure.
Substrate Preparation
-
Substrate Selection: Indium tin oxide (ITO) coated glass is a common substrate for the anode of OLED devices.
-
Cleaning Procedure:
-
Sonicate the ITO substrates in a solution of detergent (e.g., 2% Decon 90) in deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse with isopropanol.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Surface Treatment:
-
Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes. This step removes organic residues and increases the work function of the ITO, facilitating efficient hole injection.
-
Vacuum Deposition of Organic Layers
-
System Preparation:
-
Load the cleaned substrates into a substrate holder in a high-vacuum thermal evaporation system.
-
Load high-purity (>99.5%) this compound powder into a suitable evaporation source, such as a quartz or tantalum boat.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
-
Deposition Parameters:
-
Deposition Rate: A typical deposition rate for small organic molecules is 0.5-2.0 Å/s. This should be monitored in real-time using a quartz crystal microbalance.
-
Substrate Temperature: Substrates are typically held at room temperature, although heating or cooling can be used to influence film morphology.
-
Source Temperature: The temperature of the evaporation source should be slowly ramped up until the desired deposition rate is achieved. The specific temperature will depend on the material's sublimation properties.
-
-
Film Thickness: The desired film thickness will depend on the device architecture and the role of the layer. Typical thicknesses for functional layers in OLEDs range from 10 to 50 nm.
Device Fabrication Workflow (Example OLED)
The following represents a typical multilayer OLED structure where this compound could potentially be used as a hole-transporting layer (HTL) or a host in the emissive layer (EML).
Caption: Generalized workflow for the fabrication of an OLED device incorporating a vacuum-deposited organic layer.
Characterization of Thin Films
After deposition, the thin films of this compound should be characterized to determine their physical and electronic properties.
Table 2: Thin-Film Characterization Techniques
| Property to Measure | Recommended Technique(s) |
| Film Thickness and Roughness | Atomic Force Microscopy (AFM), Profilometry |
| Optical Properties (Absorption, Emission) | UV-Vis Spectroscopy, Photoluminescence Spectroscopy |
| HOMO Energy Level | Ultraviolet Photoelectron Spectroscopy (UPS), Cyclic Voltammetry (CV) |
| LUMO Energy Level | Inverse Photoelectron Spectroscopy (IPES), Cyclic Voltammetry (CV) |
| Charge Carrier Mobility | Time-of-Flight (ToF), Space-Charge Limited Current (SCLC) measurements |
| Thermal Properties (Tg, Td) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
Signaling Pathways and Device Physics
The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons) within the organic layers.
Caption: Charge injection, transport, and recombination processes leading to light emission in a multilayer OLED.
Conclusion
Application Notes and Protocols for Solution-Processing of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-processing of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key intermediate in the organic electronics industry. The protocols outlined below are intended as a starting point for the fabrication of thin films for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Introduction
This compound is a polycyclic aromatic hydrocarbon with significant potential in organic electronics.[1][2] Its large conjugated system makes it a suitable candidate for use in organic light-emitting and conductive materials.[3] While vacuum deposition is a common method for thin-film fabrication of such materials, solution-based processing offers advantages in terms of cost-effectiveness and potential for large-area deposition.[1][2] This document details protocols for the preparation and deposition of this compound thin films from solution.
Material Properties and Solubility
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 474688-76-1 |
| Molecular Formula | C₃₄H₂₁Br |
| Molecular Weight | 509.43 g/mol |
| Appearance | White to off-white powder/crystals |
| Purity | >98% (typical) |
| Solvent | Expected Solubility | Notes |
| Chloroform | Soluble | A common solvent for many organic semiconductors.[4][5] |
| Toluene | Soluble | Often used for anthracene derivatives.[6] |
| Chlorobenzene | Likely Soluble | A higher boiling point solvent that can be beneficial for film morphology. |
| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic solvent. |
| Dichloromethane | Soluble | A common solvent for organic synthesis and film deposition.[4] |
Experimental Protocols
Solution Preparation
This protocol describes the preparation of a stock solution of this compound for subsequent thin-film deposition.
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration. For initial experiments, a concentration range of 2-10 mg/mL is recommended.[5]
-
Add a magnetic stir bar to the vial and seal it.
-
Place the vial on a magnetic stirrer and stir the solution until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
The solution is now ready for thin-film deposition.
Spin Coating Protocol
Spin coating is a widely used technique for depositing uniform thin films from solution.
Equipment:
-
Spin coater
-
Substrates (e.g., glass, silicon wafers, ITO-coated glass)
-
Pipettes
-
Nitrogen or argon gas line for drying
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) for 15 minutes each. Dry the substrates with a stream of nitrogen or argon gas.
-
Surface Treatment (Optional): A plasma treatment or UV-ozone cleaning can be performed to improve the wettability of the substrate surface.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 1500-4000 rpm for 30-60 seconds. The final film thickness is primarily determined by the solution concentration and the speed of the second step.
-
-
-
Drying: The film is largely dry after the spin coating process. Gentle heating on a hotplate (e.g., 60-80 °C for 1-2 minutes) can be used to remove residual solvent.
Post-Deposition Annealing
Thermal annealing can be employed to improve the crystallinity and morphology of the deposited thin film, which can enhance device performance.
Equipment:
-
Hotplate or vacuum oven
Procedure:
-
Transfer the substrate with the deposited film to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature between 80 °C and 150 °C. The optimal temperature and time will depend on the specific application and desired film properties and should be determined experimentally.
-
Allow the substrate to cool down slowly to room temperature before further processing or characterization.
Visualization of Experimental Workflows
Caption: Workflow for thin-film deposition via spin coating.
Characterization and Expected Results
The quality of the deposited thin films should be assessed using various characterization techniques.
| Characterization Technique | Purpose | Expected Observations |
| Atomic Force Microscopy (AFM) | To evaluate surface morphology and roughness. | A smooth and uniform film with low root-mean-square (RMS) roughness is desirable. |
| UV-Vis Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap. | Characteristic absorption peaks of the anthracene derivative should be observed. |
| Photoluminescence (PL) Spectroscopy | To investigate the light-emitting properties of the film. | Emission spectra will indicate the color of light emitted. |
| X-ray Diffraction (XRD) | To assess the crystallinity of the film. | The presence of sharp diffraction peaks would indicate a crystalline or polycrystalline film. |
For OFET applications, the electrical characteristics of the fabricated devices should be measured to determine key performance metrics. While specific data for solution-processed this compound is scarce, related anthracene derivatives have shown hole mobilities in the range of 10⁻⁶ to 10⁻³ cm²/Vs.[7][8]
| OFET Performance Metric | Typical Range for Anthracene Derivatives |
| Hole Mobility (µ) | 10⁻⁶ - 10⁻³ cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -5 to -20 V |
For OLEDs, the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) are critical parameters. Solution-processed OLEDs based on anthracene derivatives have demonstrated a wide range of efficiencies, with EQEs from a few percent to over 20% being reported for different device architectures and materials.[9][10][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Quality (e.g., streaks, comets) | - Incomplete dissolution of the material.- Particulate contamination.- Poor substrate wetting. | - Ensure complete dissolution of the powder.- Filter the solution before use.- Improve substrate cleaning or use a surface treatment. |
| Inconsistent Film Thickness | - Inconsistent solution volume.- Variation in spin coating parameters. | - Use a calibrated pipette for dispensing the solution.- Ensure spin coater parameters are consistent. |
| Low Device Performance | - Non-optimal film morphology.- Residual solvent in the film.- Poor interfaces between layers. | - Optimize the annealing temperature and time.- Ensure complete solvent removal after deposition.- Consider using interfacial layers. |
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Caption: Key parameters influencing film properties and device performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 3. This compound | 474688-76-1 [chemicalbook.com]
- 4. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Bromo-10-(2-naphthyl)anthracene | 474688-73-8 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Flexible Organic Thin-Film Transistors Fabricated on Polydimethylsiloxane Elastomer Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Characterization of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a promising organic semiconductor material with significant potential for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1][2] Its large conjugated system suggests favorable charge transport and luminescent properties. This document provides detailed application notes and experimental protocols for the characterization of thin films of this material, enabling researchers to explore its potential in various electronic and optoelectronic devices. While specific experimental data for this compound's thin films is limited, this guide synthesizes information from closely related materials and general thin-film characterization techniques to provide a robust starting point for research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 474688-76-1 | [1] |
| Molecular Formula | C₃₄H₂₁Br | [3] |
| Molecular Weight | 509.44 g/mol | [3] |
| Appearance | Light yellow solid | [1] |
| Purity | >97% (commercially available) | [3] |
Synthesis Protocol
A general synthesis for this compound has been reported, typically involving a multi-step process.[1][2] Below is a representative protocol based on available literature.
Diagram of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Protocol:
-
Preparation of the Grignard Reagent: Dissolve 2-bromonaphthalene in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon). Cool the solution to a low temperature (e.g., -78°C) and slowly add a strong base like n-butyllithium to form the Grignard reagent.
-
Reaction with Anthracene Precursor: To the freshly prepared Grignard reagent, add a solution of a suitable anthracene precursor, such as 2-bromo-9,10-anthraquinone, dropwise at low temperature.
-
Work-up and Reduction: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). The resulting diol intermediate is then reduced. For instance, the intermediate can be suspended in acetic acid, followed by the addition of potassium iodide and sodium hypophosphite, and then refluxed.[1]
-
Purification: The crude product is purified by filtration, washing with solvents like water and methanol, and drying under vacuum. Further purification can be achieved by recrystallization or sublimation to obtain a high-purity final product.[2]
Thin Film Deposition Protocol
High-quality thin films are crucial for device performance. Thermal evaporation is a common technique for depositing thin films of small organic molecules like this compound.
Diagram of Thermal Evaporation Workflow
Caption: Workflow for thin film deposition by thermal evaporation.
Protocol:
-
Substrate Preparation: Clean the desired substrates (e.g., silicon wafers, glass, or ITO-coated glass) thoroughly. A typical cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. An optional UV-ozone treatment can be used to improve the surface wettability.
-
Loading: Place the cleaned substrates in a substrate holder and the this compound powder in a suitable evaporation source (e.g., a quartz or tungsten crucible) inside a high-vacuum chamber.
-
Evacuation: Evacuate the chamber to a high vacuum, typically below 1 x 10⁻⁶ Torr, to ensure a long mean free path for the evaporated molecules.
-
Deposition: Gradually heat the evaporation source until the material starts to sublimate. The deposition rate should be carefully controlled, typically in the range of 0.1-1 Å/s, and monitored in real-time using a quartz crystal microbalance (QCM). The substrate temperature can also be controlled to influence the film morphology.
-
Cooling and Venting: After achieving the desired film thickness, cool down the evaporation source and the chamber before venting to atmospheric pressure with an inert gas like nitrogen.
Thin Film Characterization
Surface Morphology
Atomic Force Microscopy (AFM) is a powerful technique to visualize the surface topography and determine the roughness of the deposited thin films.
Diagram of AFM Characterization Workflow
Caption: Workflow for AFM characterization of thin film surface morphology.
Protocol:
-
Sample Mounting: Mount the substrate with the deposited thin film onto the AFM sample stage.
-
Probe Selection: Choose an appropriate AFM probe (cantilever with a sharp tip) for tapping mode imaging, which is generally less destructive for soft organic films.
-
Imaging: Engage the probe with the sample surface and begin scanning in tapping mode. Acquire images at various scan sizes (e.g., 1x1 µm², 5x5 µm²) to observe the surface features at different magnifications.
-
Data Analysis: Use the AFM software to process the acquired images and calculate the root-mean-square (RMS) roughness (Rq) of the film surface.
Expected Results (based on related anthracene derivatives):
| Parameter | Expected Value Range |
| Morphology | Polycrystalline with distinct grains |
| RMS Roughness (Rq) | 0.5 - 5 nm (for a ~50 nm thick film) |
Optical Properties
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of the thin films.
Diagram of Optical Spectroscopy Workflow
Caption: Workflow for optical characterization of thin films.
Protocol:
-
UV-Vis Spectroscopy:
-
Place the thin film on a transparent substrate (e.g., quartz) in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
Use a bare substrate as a reference to subtract its contribution to the spectrum.
-
-
Photoluminescence Spectroscopy:
-
Place the same sample in a fluorometer.
-
Excite the film at a wavelength corresponding to a major absorption peak.
-
Record the emission spectrum.
-
Expected Results (based on 9,10-bis(2-naphthyl)anthracene in solution):
| Parameter | Expected Wavelength Range |
| Absorption Maximum (λ_abs) | 380 - 420 nm |
| Emission Maximum (λ_em) | 430 - 460 nm (Blue Emission) |
Note: Thin film spectra may show a red-shift compared to solution spectra due to intermolecular interactions.
Electrochemical Properties
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which are crucial for understanding charge injection and transport in devices.
Diagram of Cyclic Voltammetry Workflow
Caption: Workflow for cyclic voltammetry measurements.
Protocol:
-
Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. Use the following equations to estimate the HOMO and LUMO energy levels, referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming E_(Fc/Fc⁺) = -4.8 eV with respect to vacuum):
-
HOMO (eV) = -[E_ox - E_(Fc/Fc⁺)] - 4.8
-
LUMO (eV) = -[E_red - E_(Fc/Fc⁺)] - 4.8
-
Expected Results (based on 9,10-bis(2-naphthyl)anthracene):
| Parameter | Expected Potential (vs. Fc/Fc⁺) | Estimated Energy Level (eV) |
| Onset Oxidation | ~1.2 V | ~ -5.6 eV |
| Onset Reduction | ~ -1.9 V | ~ -2.5 eV |
Electrical Characterization
The charge transport properties of the thin films can be evaluated by fabricating and testing Organic Field-Effect Transistors (OFETs).
Diagram of OFET Fabrication and Characterization Workflow
Caption: Workflow for OFET fabrication and characterization.
Protocol:
-
Device Fabrication:
-
Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂) as the gate electrode and gate dielectric, respectively.
-
Deposit the this compound thin film onto the SiO₂ surface as described in Section 4.
-
Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask to define the channel length and width. This results in a top-contact, bottom-gate device architecture.
-
-
Electrical Measurement:
-
Place the fabricated OFET device in a probe station under vacuum or in an inert atmosphere.
-
Use a semiconductor parameter analyzer to measure the transfer characteristics (drain-source current, I_DS, versus gate-source voltage, V_GS, at a constant drain-source voltage, V_DS) and output characteristics (I_DS versus V_DS at various V_GS).
-
-
Parameter Extraction:
-
Calculate the field-effect mobility (µ) from the slope of the (I_DS)¹ᐟ² versus V_GS plot in the saturation regime.
-
Determine the on/off ratio from the ratio of the maximum to the minimum I_DS in the transfer curve.
-
Determine the threshold voltage (V_th) from the x-intercept of the linear fit to the (I_DS)¹ᐟ² versus V_GS plot.
-
Expected Results (based on related anthracene derivatives):
| Parameter | Expected Value Range |
| Charge Carrier Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Ratio | > 10⁴ |
| Threshold Voltage (V_th) | 0 to -20 V |
Conclusion
The protocols and expected data presented in these application notes provide a comprehensive framework for the characterization of this compound thin films. While some of the quantitative data is based on closely related analogues due to the limited availability of specific literature for this compound, the provided methodologies are robust and widely applicable in the field of organic electronics. This guide should enable researchers to effectively deposit and characterize thin films of this promising material, paving the way for its integration into advanced electronic and optoelectronic devices.
References
Application Notes and Protocols: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is an organic semiconductor material with potential applications in electronic devices, particularly in Organic Light Emitting Diodes (OLEDs). Its molecular structure, featuring a large conjugated system, suggests its utility as a component in hole transport layers (HTLs), which are crucial for the efficient operation of OLEDs. While this compound is available from various chemical suppliers and is noted as an OLED intermediate, detailed performance data specifically characterizing it as a primary hole transport material in published literature is limited. These application notes, therefore, provide a summary of the material's properties based on available information and general protocols for its incorporation and evaluation in OLED devices. The performance of related anthracene derivatives is also presented to offer a comparative context for researchers exploring this material.
Introduction to this compound
This compound (CAS No. 474688-76-1) is a fused-ring aromatic compound.[1] Its core anthracene structure, functionalized with two naphthalenyl groups and a bromine atom, results in a large π-conjugated system. Such molecular architectures are known to facilitate charge transport, making them suitable for applications in organic electronics.[1] Specifically, the properties of anthracene derivatives have been widely explored for their use as blue emitters and host materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability. The introduction of bulky naphthalene substituents can enhance morphological stability, while the bromine atom offers a site for further chemical modification.
Potential Application in Hole Transport Layers
A hole transport layer (HTL) in an OLED facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons to the anode. An ideal HTL material should possess:
-
High Hole Mobility: To ensure efficient charge transport and reduce the operating voltage of the device.
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (e.g., ITO) to minimize the hole injection barrier.
-
High Glass Transition Temperature (Tg): For morphological stability and long device lifetime.
-
Good Film-Forming Properties: To create uniform and defect-free layers.
Performance of Related Anthracene Derivatives in HTLs
To provide a benchmark for researchers, the following table summarizes the performance of other well-known anthracene derivatives used in hole transport layers.
| Material Name | Abbreviation | Hole Mobility (cm²/Vs) | Device Efficiency | Reference |
| 2-methyl-9,10-di(2-naphthyl)anthracene | MADN | (3–5)×10⁻⁷ | Current Efficiency: 21.8 cd/A, Power Efficiency: 10.4 lm/W (in a green fluorescent OLED) | |
| N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine | NPB | 5.1×10⁻⁴ | Commonly used as a standard HTL |
Note: The performance of OLED devices is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of OLED devices incorporating a new material, such as this compound, as the hole transport layer.
OLED Device Fabrication (Vacuum Thermal Evaporation)
This protocol describes the fabrication of a standard multi-layer OLED device.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound (as the HTL)
-
Emissive layer material (e.g., Alq3 doped with a fluorescent dye)
-
Electron transport layer (ETL) material (e.g., Alq3)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Evaporate this compound to a desired thickness (e.g., 40 nm). The deposition rate should be controlled (e.g., 1-2 Å/s).
-
Emissive Layer (EML): Co-evaporate the host and dopant materials to the desired thickness (e.g., 30 nm).
-
Electron Transport Layer (ETL): Evaporate the ETL material to the desired thickness (e.g., 20 nm).
-
-
Cathode Deposition:
-
Deposit the electron injection layer (e.g., LiF, 1 nm).
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Goniometer for angular-dependent measurements
Procedures:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Measure the current and luminance of the device as a function of the applied voltage using the SMU and photometer.
-
From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Hole Mobility Measurement (Time-of-Flight - ToF)
-
A dedicated setup is required for ToF measurements. A thin film of the material is sandwiched between two electrodes. A short laser pulse generates charge carriers near one electrode, and the transit time for these carriers to drift to the opposite electrode under an applied electric field is measured. The mobility (μ) can be calculated using the formula: μ = d² / (V * t_T), where d is the film thickness, V is the applied voltage, and t_T is the transit time.
-
Visualizations
Figure 1: A schematic diagram of a multilayer OLED device structure.
Figure 2: A typical experimental workflow for OLED fabrication and characterization.
Conclusion
This compound presents itself as a promising candidate for use in hole transport layers of OLEDs, owing to its anthracene-based molecular structure. While direct experimental evidence of its performance in this specific role is currently limited in publicly accessible literature, the established knowledge of related anthracene derivatives provides a strong rationale for its investigation. The protocols outlined in this document offer a standardized methodology for researchers to fabricate and characterize OLED devices using this material, thereby enabling a systematic evaluation of its potential and contributing valuable data to the field of organic electronics. Further research is warranted to quantify its hole mobility, energy levels, and performance in fully characterized OLED devices.
References
Application Notes and Protocols for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in High-Efficiency Blue OLEDs
Introduction:
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a key organic intermediate with a large conjugated system, making it highly valuable in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic conductive applications.[1] Its primary role is as a building block for creating host materials and emissive dopants that are integral to the performance of OLED devices.[2] The molecular structure of this compound is engineered to promote efficient charge injection and transport, which leads to enhanced device efficiency, longer operational lifetimes, and improved color purity.[2] Specifically, anthracene derivatives are well-regarded for their high quantum yields, wide energy gaps, and good thermal and electronic stability, making them suitable for blue light-emitting applications in OLEDs.
I. Application Notes: A Precursor for High-Efficiency Blue Emitters
While this compound itself is not typically the final emissive or host material in an OLED, its brominated structure provides a reactive site for further chemical modifications, such as Suzuki coupling reactions.[3][4] This allows for the synthesis of more complex, high-performance molecules for OLED applications. The bulky naphthalene groups at the 9 and 10 positions of the anthracene core help to prevent molecular aggregation in the solid state, which is crucial for maintaining high photoluminescence quantum yields.
Key Applications:
-
Synthesis of Blue Host Materials: The wide bandgap of the anthracene core makes it an excellent foundation for host materials in both fluorescent and phosphorescent OLEDs.[5]
-
Creation of Blue Emitting Materials: Through functionalization, this molecule can be converted into highly efficient and stable blue emitters.[5]
The following sections provide a general protocol for the synthesis of a derivative from this compound and the subsequent fabrication of a high-efficiency blue OLED.
II. Experimental Protocols
A. Synthesis of a Blue Emitting Derivative
This protocol outlines a general synthetic route for a blue-emitting material using this compound as a precursor. This is a representative example based on common cross-coupling reactions used for synthesizing OLED materials.
Reaction Scheme:
A Suzuki coupling reaction can be employed to attach an aryl group (e.g., a carbazole or a substituted phenyl group) at the 2-position of the anthracene core, replacing the bromine atom.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 9-phenyl-9H-carbazole-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene, THF, and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
De-gas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and inorganic salts.
-
Dry the organic layer over anhydrous MgSO4 and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final high-purity blue-emitting material.
B. Fabrication of a High-Efficiency Blue OLED Device
This protocol describes the fabrication of a multilayer OLED device using the synthesized blue-emitting material as a dopant in a host matrix. The device is fabricated by thermal evaporation in a high-vacuum chamber.
Device Architecture:
A typical device structure for a blue OLED is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
Hole Injection Material (e.g., DNTPD)
-
Hole Transport Material (e.g., NPB)
-
Host Material for the EML (e.g., a suitable anthracene or carbazole-based host)
-
Synthesized blue-emitting material (dopant)
-
Electron Transport Material (e.g., Alq3)
-
Electron Injection Material (e.g., LiF)
-
Aluminum (for the cathode)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone immediately before loading it into the evaporation chamber.
-
Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10^-6 Torr), deposit the organic layers and the cathode sequentially onto the ITO substrate.
-
Deposit the HIL (e.g., DNTPD) to a thickness of ~30-60 nm.
-
Deposit the HTL (e.g., NPB) to a thickness of ~15-30 nm.
-
Co-evaporate the host material and the synthesized blue dopant to form the EML. The doping concentration is typically in the range of 1-10%. The thickness of the EML is usually ~20-40 nm.
-
Deposit the ETL (e.g., Alq3) to a thickness of ~20-40 nm.
-
Deposit a thin EIL (e.g., LiF) of ~1 nm.
-
Deposit the Al cathode to a thickness of ~100 nm.
-
-
Encapsulation: After deposition, encapsulate the device in a glove box to protect it from atmospheric moisture and oxygen.
III. Data Presentation
The performance of OLEDs based on derivatives of this compound can be characterized by several key metrics. The following table presents hypothetical but representative data for a high-efficiency blue OLED.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 5% |
| Maximum Luminous Efficiency | > 5 cd/A |
| Maximum Power Efficiency | > 3 lm/W |
| Turn-on Voltage | < 4.0 V |
| CIE Color Coordinates (x, y) | (0.14, 0.18) |
| Peak Emission Wavelength | ~460 nm |
IV. Visualizations
Caption: Synthetic pathway for a high-efficiency blue emitter.
Caption: Typical multilayer OLED device architecture.
References
- 1. This compound | 474688-76-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Note: Measuring the Photoluminescence Quantum Yield of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics, particularly as a material for Organic Light-Emitting Diodes (OLEDs). The efficiency of such materials is critically dependent on their photoluminescent properties, with the photoluminescence quantum yield (PLQY) being a key parameter. The quantum yield is defined as the ratio of photons emitted to photons absorbed and is a direct measure of the efficiency of the fluorescence process.
This application note provides a detailed protocol for determining the relative PLQY of this compound in solution using a comparative method. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. Quinine sulfate is a widely used and reliable fluorescence standard and will be used as the reference compound in this protocol.[1]
Principle of Relative Quantum Yield Measurement
The relative quantum yield (Φ_x) of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample (Φ_st) with a known quantum yield. The relationship is described by the following equation[2][3]:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x^2 / η_st^2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
To minimize errors, a series of solutions with different concentrations for both the standard and the unknown sample are prepared, and their absorbance and fluorescence are measured. The absorbance should be kept below 0.1 to avoid inner filter effects.[1]
Experimental Protocol
This protocol outlines the steps for measuring the relative quantum yield of this compound using quinine sulfate as a standard.
Materials and Instrumentation
-
Compound of Interest: this compound
-
Quantum Yield Standard: Quinine sulfate
-
Solvent for Standard: 0.1 M Sulfuric acid (H₂SO₄)
-
Solvent for Sample: A suitable organic solvent in which the sample is soluble and does not degrade (e.g., Toluene, Dichloromethane). The solvent must be of spectroscopic grade.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Preparation of Stock Solutions
Standard Stock Solution (Quinine Sulfate):
-
Accurately weigh a precise amount of quinine sulfate.
-
Dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M).
-
From this stock solution, prepare a series of dilutions in 0.1 M H₂SO₄ with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
Sample Stock Solution (this compound):
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in the chosen spectroscopic grade organic solvent to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M).
-
From this stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.
Measurement Procedure
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions (standard and sample) using the respective solvents as a blank.
-
Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra of all prepared solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the emission spectrum of the solvent blank for both the standard and the sample.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each corresponding sample spectrum to correct for background fluorescence.
-
Integrate the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both plots to obtain the gradients (slopes).
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison and analysis.
Table 1: Absorbance and Fluorescence Data for Quinine Sulfate Standard
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| 1 x 10⁻⁶ | A_st1 | F_st1 |
| 2 x 10⁻⁶ | A_st2 | F_st2 |
| 4 x 10⁻⁶ | A_st3 | F_st3 |
| 6 x 10⁻⁶ | A_st4 | F_st4 |
| 8 x 10⁻⁶ | A_st5 | F_st5 |
| 1 x 10⁻⁵ | A_st6 | F_st6 |
Table 2: Absorbance and Fluorescence Data for this compound
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| C_x1 | A_x1 | F_x1 |
| C_x2 | A_x2 | F_x2 |
| C_x3 | A_x3 | F_x3 |
| C_x4 | A_x4 | F_x4 |
| C_x5 | A_x5 | F_x5 |
Table 3: Parameters for Quantum Yield Calculation
| Parameter | Quinine Sulfate (Standard) | This compound (Sample) |
| Quantum Yield (Φ) | 0.546[1] | Φ_x (to be determined) |
| Solvent | 0.1 M H₂SO₄ | e.g., Toluene |
| Refractive Index (η) | 1.33 | e.g., 1.497 |
| Gradient (Grad) | Grad_st (from plot) | Grad_x (from plot) |
Visualizations
Experimental Workflow
Caption: Workflow for relative quantum yield measurement.
Quantum Yield Determination Logic
Caption: Logical flow for calculating relative quantum yield.
Conclusion
This application note provides a comprehensive protocol for the determination of the relative photoluminescence quantum yield of this compound. By following this procedure, researchers can accurately characterize the emissive properties of this and other novel fluorescent materials, which is essential for the development of advanced applications in fields such as organic electronics and drug development. The use of a well-established standard and careful experimental technique will ensure the reliability of the obtained quantum yield values.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene for OLED Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key building block for advanced Organic Light-Emitting Diode (OLED) materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Purity After Initial Synthesis
If the initial purity of your synthesized this compound is significantly low, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature. |
| Impure starting materials | Ensure the purity of all reactants and solvents before starting the synthesis. Impurities in starting materials can lead to unwanted side products. |
| Suboptimal reaction conditions | Re-evaluate the reaction stoichiometry, catalyst loading, and solvent choice. Side reactions can be minimized by optimizing these parameters. |
| Inefficient work-up procedure | During the extraction and washing steps, ensure complete removal of inorganic salts and other water-soluble impurities. Multiple extractions may be necessary. |
Problem 2: Difficulty in Removing a Persistent Impurity During Column Chromatography
Column chromatography is a primary method for purifying this compound. However, challenges in separating closely related impurities can arise.
| Potential Cause | Recommended Action |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical for good separation. If your impurity is co-eluting with the product, a less polar solvent system may be required. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. |
| Column overloading | Loading too much crude product onto the column will result in poor separation. Reduce the amount of material loaded relative to the amount of stationary phase. |
| Improper column packing | An improperly packed column with channels or cracks will lead to band broadening and inefficient separation. Ensure the stationary phase is packed uniformly. |
| Stationary phase deactivation | For silica gel, residual moisture can affect its separation efficiency. Ensure you are using properly dried silica gel. |
Problem 3: Low Yield or Product Decomposition During Sublimation
Sublimation is a crucial final step to achieve the ultra-high purity required for OLED applications.
| Potential Cause | Recommended Action |
| Sublimation temperature is too high | Excessive heat can cause thermal decomposition of the product. Determine the optimal sublimation temperature by running a Thermogravimetric Analysis (TGA) to identify the decomposition temperature. |
| Sublimation temperature is too low | This will result in a very slow or incomplete sublimation process. A gradual increase in temperature can help find the optimal point. |
| High vacuum not achieved | A high vacuum is necessary to lower the sublimation temperature and prevent oxidation. Check your vacuum system for leaks. |
| Impurities with similar volatility | If an impurity has a similar sublimation temperature to your product, it will co-sublimate. In this case, an additional purification step, such as recrystallization or another round of column chromatography, may be necessary before sublimation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromo-9,10-anthraquinone and 2-naphthylboronic acid (if using a Suzuki coupling synthesis route), partially reacted intermediates, and byproducts from side reactions. Halogenated impurities, even at the ppm level, are particularly detrimental to OLED device performance and must be carefully removed.
Q2: What is the target purity for this compound for use in high-performance OLEDs?
A2: For high-performance OLEDs, a purity of >99.9% is often required. The removal of even trace amounts of impurities is crucial as they can act as charge traps or quenching sites, leading to reduced device efficiency and lifetime.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method. The choice of solvent is critical. For large polycyclic aromatic hydrocarbons like this, solvents such as toluene, xylene, or a mixed solvent system (e.g., dichloromethane/hexane) are good starting points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling.
Q4: How can I monitor the purity of my product during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for monitoring purity. HPLC can provide quantitative information on the percentage of impurities, while ¹H and ¹³C NMR can help identify the structure of the main product and any impurities present.
Q5: My purified product looks clean by NMR, but my OLED device performance is still poor. What could be the issue?
A5: Even if the product appears pure by NMR, there may be trace impurities that are not easily detectable by this method but can significantly impact device performance. These can include inorganic salts, residual metals from catalysts (e.g., palladium from Suzuki coupling), or isomeric impurities. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect trace metal impurities. Furthermore, the presence of moisture or oxygen can degrade OLED performance.
Data Presentation
Table 1: Illustrative Purity Progression During Purification
This table provides an example of how the purity of this compound might improve with each purification step. The actual values will vary depending on the initial purity and the specifics of the experimental conditions.
| Purification Step | Purity (by HPLC) | Predominant Impurities |
| Crude Product | ~90% | Unreacted starting materials, byproducts |
| After Column Chromatography | ~99.5% | Closely related structural isomers |
| After Recrystallization | ~99.8% | Minor organic impurities |
| After Sublimation | >99.9% | Trace volatile organic compounds |
Experimental Protocols
1. Column Chromatography Protocol (Starting Point)
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Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of hexane and dichloromethane (DCM) is recommended. Start with 100% hexane and gradually increase the percentage of DCM. The optimal gradient will need to be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
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Dissolve the crude this compound in a minimal amount of DCM.
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
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Begin elution with 100% hexane, collecting fractions.
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Gradually increase the polarity of the eluent by adding DCM.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Sublimation Protocol (General Guidance)
-
Apparatus: A high-vacuum sublimation apparatus with a temperature gradient.
-
Procedure:
-
Place the purified this compound in the sublimation tube.
-
Evacuate the system to a high vacuum (e.g., <10⁻⁵ Torr).
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Gradually heat the sample. The optimal sublimation temperature will be below the material's decomposition temperature and will depend on the vacuum level. For large aromatic molecules, this is often in the range of 250-400 °C.
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The pure compound will sublime and deposit on a cooler part of the apparatus.
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Collect the sublimed crystals in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
Visualizations
Improving the stability of "2-Bromo-9,10-bis(2-naphthalenyl)anthracene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound, which can compromise its stability and experimental outcomes.
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photo-oxidation or reaction with atmospheric oxygen. The anthracene core is susceptible to oxidation, especially when exposed to light and air. | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator or glovebox. Minimize exposure to ambient light and air during weighing and sample preparation. |
| Appearance of new, less polar spots on Thin Layer Chromatography (TLC) | Formation of non-polar degradation products, potentially through photodimerization. | Prepare and handle solutions of the compound in a fume hood with minimal light exposure. Use freshly prepared solutions for reactions and analysis. |
| Reduced fluorescence intensity of solutions over time | Degradation of the fluorophore due to photo-bleaching or chemical reaction. This can be accelerated by impurities in the solvent. | Use high-purity, anhydrous, and degassed solvents for preparing solutions. Protect solutions from light by wrapping the container in aluminum foil. |
| Inconsistent or poor performance in OLED devices | Presence of impurities from degradation or synthesis. Halogenated impurities, in particular, can negatively impact device performance. | Purify the compound before use, for example, by recrystallization or column chromatography. Ensure all glassware is scrupulously clean and dry. |
| Broadening of peaks in NMR or Mass Spectrometry analysis | Presence of a mixture of the compound and its degradation products. | Re-purify the sample. For storage, dissolve the compound in a high-purity, degassed solvent at a known concentration and store in sealed ampoules under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of anthracene derivatives, the most likely degradation pathways are photo-oxidation and thermal degradation. Photo-oxidation can occur upon exposure to light and air, leading to the formation of endoperoxides which can further react to form anthraquinone and other oxidized species. Thermal degradation can occur at elevated temperatures, especially in the presence of oxygen.
Q2: How should I properly store solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed amber glass vial inside a desiccator or a glovebox filled with an inert gas like argon or nitrogen. This minimizes exposure to light, moisture, and oxygen. For sensitive applications, storing under vacuum is also an option.
Q3: What is the best way to handle the compound when preparing solutions?
A3: All manipulations should be carried out under an inert atmosphere, for instance, using a Schlenk line or in a glovebox.[1][2][3] Use dry, degassed solvents to prepare solutions. Syringes and needles used for transferring solutions should be purged with an inert gas before use.
Q4: Can I heat solutions of this compound?
A4: Heating solutions, especially in the presence of air, can accelerate degradation. If heating is necessary for your experiment, it should be done under an inert atmosphere (e.g., refluxing under nitrogen or argon). The stability of polycyclic aromatic hydrocarbons can decrease with increasing temperature.[4]
Q5: What analytical techniques are recommended to check the purity and stability of my sample?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of organic materials for OLEDs and can be used to track the formation of degradation products over time.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of impurities. For OLED applications, even trace amounts of halogenated impurities can be detrimental.[5][6]
Experimental Protocols
Protocol 1: Stability Study of this compound in Solution
Objective: To assess the stability of the compound in solution under different environmental conditions.
Methodology:
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Prepare a stock solution of this compound in a high-purity, anhydrous, and degassed solvent (e.g., toluene or THF) at a concentration of 1 mg/mL.
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Aliquot the stock solution into four sets of amber and clear glass vials.
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Set 1 (Control): Amber vials, purged with argon, sealed, and stored in the dark at room temperature.
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Set 2 (Light Exposure): Clear vials, sealed, and exposed to ambient laboratory light.
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Set 3 (Air Exposure): Amber vials, sealed with a cap that allows air exchange, and stored in the dark.
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Set 4 (Light and Air Exposure): Clear vials, sealed with a cap that allows air exchange, and exposed to ambient laboratory light.
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At specified time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot from each set.
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Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Purification by Recrystallization
Objective: To remove impurities and degradation products from a sample of this compound.
Methodology:
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In a round-bottom flask, dissolve the crude or degraded compound in a minimal amount of a suitable hot solvent (e.g., toluene, xylene, or a mixture of solvents like dichloromethane/hexane). The choice of solvent may require some preliminary solubility tests.
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Once the compound is fully dissolved, allow the solution to cool down slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
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Assess the purity of the recrystallized material using HPLC and NMR.
Data Presentation
Table 1: Hypothetical HPLC Stability Data for this compound in Toluene
| Condition | Time (hours) | Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (Dark, Inert) | 0 | 100.0 | 0.0 | 0.0 |
| 168 | 99.8 | <0.1 | <0.1 | |
| Light Exposure | 0 | 100.0 | 0.0 | 0.0 |
| 168 | 85.2 | 10.5 | 4.3 | |
| Air Exposure | 0 | 100.0 | 0.0 | 0.0 |
| 168 | 92.7 | 5.1 | 2.2 | |
| Light and Air Exposure | 0 | 100.0 | 0.0 | 0.0 |
| 168 | 65.4 | 25.8 | 8.8 |
Visualizations
References
"2-Bromo-9,10-bis(2-naphthalenyl)anthracene" solubility in common organic solvents
This technical support guide provides researchers, scientists, and drug development professionals with information on the solubility of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in common organic solvents. Due to its nature as a large, polycyclic aromatic hydrocarbon, this compound exhibits specific solubility characteristics that are crucial to understand for its application, particularly in the field of organic electronics like OLEDs.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: Why is my this compound not dissolving?
A2: Several factors could be contributing to dissolution issues:
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Solvent Choice: You may be using a solvent with inappropriate polarity. For this compound, nonpolar solvents are generally required.
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Temperature: The dissolution of large aromatic compounds is often an endothermic process, meaning solubility increases with temperature. Gentle heating and stirring can significantly improve solubility.
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Purity of the Compound: Impurities in the material can affect its solubility characteristics.
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Saturation Limit: You may have exceeded the solubility limit of the compound in the chosen solvent at a given temperature.
Q3: Are there any recommended solvents for dissolving this compound for OLED fabrication?
A3: In the context of OLED fabrication, high-boiling point aromatic solvents are often preferred for solution processing techniques. Solvents such as toluene, xylenes, and chlorobenzene are commonly used for similar polycyclic aromatic hydrocarbons. The choice of solvent can also be influenced by the specific deposition technique being employed (e.g., spin-coating, ink-jet printing).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon cooling. | The solution was saturated at a higher temperature, and the compound's solubility is significantly lower at room temperature. | Reheat the solution before use. If the process requires room temperature stability, consider using a solvent mixture or a solvent in which the compound has higher intrinsic solubility. |
| Incomplete dissolution even in a suitable solvent. | The amount of solute exceeds the solvent's capacity at the current temperature. | Increase the volume of the solvent. Alternatively, gently heat the mixture while stirring. Ensure the compound is finely ground to increase the surface area for dissolution. |
| Formation of a suspension instead of a clear solution. | The solvent is not appropriate for the compound, leading to poor solvation. | Refer to the solvent selection workflow to identify a more suitable solvent. Start with nonpolar aromatic or chlorinated solvents. |
| Discoloration of the solution upon heating. | The compound may be undergoing thermal degradation. | Heat the solution gently and for the minimum time necessary. Consider performing dissolution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocols
Protocol for Qualitative Solubility Determination
This protocol provides a general method for assessing the solubility of this compound in various organic solvents.
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Preparation: Weigh approximately 1 mg of this compound into a small vial.
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Solvent Addition: Add 1 mL of the test solvent to the vial.
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Observation at Room Temperature: Vigorously stir or vortex the mixture for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.
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Heating: If the compound is not fully soluble at room temperature, gently heat the vial while continuing to stir. A hot plate with a magnetic stirrer is recommended. Increase the temperature in increments, being careful not to boil the solvent.
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Final Observation: Record the temperature at which the compound fully dissolves. Note any changes upon cooling back to room temperature.
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Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on your observations.
Protocol for Quantitative Solubility Measurement (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]
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Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
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Equilibration: Seal the vial and place it in a shaker or on a stirrer in a temperature-controlled environment (e.g., a water bath) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the mixture to stand undisturbed for several hours to let the undissolved solid settle.
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Sampling: Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.
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Analysis: Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.
Solubility Data
As specific quantitative solubility data for this compound is not widely published, researchers are encouraged to determine this experimentally. The following table can be used to record your findings.
| Solvent | Chemical Formula | Polarity | Solubility at 25°C (mg/mL) | Notes |
| Toluene | C₇H₈ | Nonpolar | User Determined | |
| Xylenes | C₈H₁₀ | Nonpolar | User Determined | |
| Chloroform | CHCl₃ | Nonpolar | User Determined | |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | User Determined | |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | User Determined | |
| Acetone | C₃H₆O | Polar Aprotic | User Determined | |
| Ethanol | C₂H₅OH | Polar Protic | User Determined | |
| Water | H₂O | Polar Protic | User Determined |
Logical Workflow for Solvent Selection
References
Technical Support Center: Overcoming Aggregation-Caused Quenching in 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in "2-Bromo-9,10-bis(2-naphthalenyl)anthracene". The information provided is based on established principles of fluorescence spectroscopy and data from structurally analogous aromatic fluorophores.
Troubleshooting Guides
Problem: Significant Decrease in Fluorescence Intensity in Concentrated Solutions or Solid State
Possible Cause: Aggregation-Caused Quenching (ACQ) due to π-π stacking of the anthracene core.
Troubleshooting Steps:
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Confirm ACQ:
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Measure the fluorescence quantum yield (ΦF) of the compound in a dilute solution (e.g., 10-6 M in a good solvent like THF or Dichloromethane) and compare it to the ΦF in a concentrated solution or as a thin film. A significant decrease in ΦF upon aggregation is indicative of ACQ.
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Observe the absorption and emission spectra. ACQ is often accompanied by a broadening and red-shift of the absorption spectrum and a significant decrease in the emission intensity.
-
-
Solvent System Modification:
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Induce Aggregation Systematically: To study the effect, prepare a series of solutions with varying fractions of a "good" solvent (e.g., THF) and a "poor" solvent (e.g., water or hexane). This will allow for the controlled formation of aggregates and detailed spectroscopic analysis of the quenching process.
-
Viscosity: Investigate the effect of solvent viscosity on fluorescence. Increased viscosity can restrict intramolecular rotations and potentially reduce non-radiative decay pathways, sometimes mitigating quenching effects.
-
-
Molecular-Level Mitigation Strategies:
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Host-Guest Chemistry: Encapsulate the fluorophore in a host molecule to physically prevent aggregation. Cyclodextrins are a common choice for aromatic guests.
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Chemical Modification (for advanced users): If you have synthetic capabilities, consider modifying the structure to introduce bulky substituents on the anthracene or naphthalenyl rings. This will create steric hindrance and disrupt π-π stacking.
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Problem: Unexpected Peaks or Distortions in Fluorescence Spectra
Possible Cause: Formation of excimers or other aggregate species with distinct emission profiles.
Troubleshooting Steps:
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Concentration-Dependent Spectroscopy: Acquire fluorescence spectra at a range of concentrations. The appearance of a new, red-shifted, and broad emission band at higher concentrations is a classic sign of excimer formation.
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Time-Resolved Fluorescence Spectroscopy: Measure the fluorescence lifetime at different emission wavelengths across the spectrum. The monomer and excimer species will typically have different fluorescence lifetimes.
-
Low-Temperature Measurements: In some cases, cooling the sample can stabilize excimers and make them easier to detect spectroscopically.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases significantly upon aggregation in concentrated solutions or in the solid state.[1] This is often due to the formation of non-emissive or weakly emissive aggregates through intermolecular interactions, such as π-π stacking, which provide pathways for non-radiative decay of the excited state.
Q2: How can I quantitatively assess the extent of ACQ?
A2: The most direct way is to measure the fluorescence quantum yield (ΦF) in both dilute solution (monomeric state) and in the aggregated state. The ratio of these values (ΦF,agg / ΦF,sol) gives a quantitative measure of the quenching effect. A low ratio indicates severe ACQ.
Q3: What is Aggregation-Induced Emission (AIE) and can it be applied to my molecule?
A3: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive in solution becomes highly fluorescent upon aggregation.[2] This is typically achieved by incorporating molecular rotors into the fluorophore structure. In the aggregated state, the restriction of these intramolecular rotations blocks non-radiative decay channels and opens up a radiative pathway, leading to strong emission. While "this compound" itself is not a classic AIEgen, the principles of AIE can be used to design new derivatives with reduced ACQ. For instance, introducing bulky, rotatable groups could potentially induce AIE-like behavior.
Q4: What are some practical strategies to overcome ACQ in my experiments?
A4:
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Work at low concentrations: Whenever possible, maintain the fluorophore concentration low enough to prevent significant aggregation.
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Use host molecules: Encapsulating the fluorophore in a host like a cyclodextrin can physically isolate the molecules from each other.[3][4]
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Incorporate into a polymer matrix: Dispersing the fluorophore in a solid, inert polymer matrix can prevent aggregation.
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Modify the molecular structure: Introducing bulky side groups can sterically hinder π-π stacking.
Q5: Are there any specific safety precautions I should take when working with "this compound"?
A5: As with any chemical, you should consult the Material Safety Data Sheet (MSDS) provided by the supplier. In general, handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin.
Quantitative Data
The following tables provide representative photophysical data for 9,10-disubstituted anthracene derivatives, which can be used as a baseline for comparison with experimental results for "this compound".
Table 1: Photophysical Properties of Representative 9,10-Disubstituted Anthracene Derivatives in Dilute Solution.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| 9,10-Diphenylanthracene | Cyclohexane | 378 | 408, 430 | 0.90 | 8.3 |
| 9,10-Di(naphthalen-2-yl)anthracene | Toluene | 385 | 435, 458 | 0.85 | 7.5 |
| This compound | THF | ~390 (estimated) | ~440-460 (estimated) | Expected to be high | Expected to be in the ns range |
Note: Data for 9,10-diphenylanthracene and 9,10-di(naphthalen-2-yl)anthracene are compiled from various literature sources. Data for the target compound are estimates and should be determined experimentally.
Table 2: Comparison of Fluorescence Quantum Yield in Solution vs. Aggregated State for a Typical ACQ-prone Anthracene Derivative.
| State | Fluorescence Quantum Yield (ΦF) |
| Dilute Solution (THF) | 0.82 |
| Aggregated State (THF/Water 1:9 v/v) | 0.05 |
| Thin Film | < 0.01 |
This table illustrates a typical trend for a fluorophore exhibiting strong ACQ.
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of "this compound" relative to a known standard.
Materials:
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"this compound"
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Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
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Spectroscopic grade solvent (e.g., THF, Dichloromethane)
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UV-Vis Spectrophotometer
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Fluorometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to use the same excitation wavelength for both the sample and the standard.
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Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
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Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same instrument settings (excitation and emission slit widths, detector voltage).
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Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
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Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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Calculate Quantum Yield: The fluorescence quantum yield (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
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Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
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nsample and nstd are the refractive indices of the sample and standard solutions (can be assumed to be the same if the same solvent is used).
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Protocol 2: Induction and Characterization of Aggregation
Objective: To systematically induce aggregation and observe its effect on the photophysical properties.
Materials:
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"this compound"
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A "good" solvent (e.g., THF)
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A "poor" solvent (e.g., deionized water)
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UV-Vis Spectrophotometer
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Fluorometer
Procedure:
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Prepare a Stock Solution: Prepare a stock solution of the compound in the "good" solvent (e.g., 10-3 M in THF).
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Prepare Solvent Mixtures: In a series of cuvettes, prepare solutions with varying volume fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF). The final concentration of the fluorophore should be kept constant.
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Measure Absorption and Emission: For each solvent mixture, record the UV-Vis absorption and fluorescence emission spectra.
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Analyze Data: Plot the maximum absorption wavelength, maximum emission wavelength, and fluorescence intensity as a function of the poor solvent fraction. This will reveal the onset of aggregation and the extent of quenching.
Visualizations
References
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dynamics simulation of cyclodextrin aggregation and extraction of Anthracene from non-aqueous liquid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular nanomedicines based on host–guest interactions of cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" (2-Br-BNA) films. The following sections address common issues encountered during the thermal annealing process to optimize film properties for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing 2-Br-BNA films?
A1: Annealing is a critical post-deposition treatment used to improve the quality and performance of 2-Br-BNA films. The primary goals of annealing are to:
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Enhance Crystallinity: Improve the molecular ordering and increase the grain size within the film.[1][2]
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Reduce Defects: Remove residual solvent and relieve internal stress, leading to a more stable and uniform film.[3]
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Improve Device Performance: Optimize the morphological and structural properties of the film, which can enhance charge carrier mobility and overall device efficiency in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1][4]
Q2: What are the typical methods for annealing organic semiconductor films like 2-Br-BNA?
A2: The most common methods are:
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Thermal Annealing: This involves heating the film to a specific temperature for a set duration in a controlled environment (e.g., vacuum or inert atmosphere like nitrogen or argon).[1]
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Solvent Vapor Annealing (SVA): This method exposes the film to a saturated solvent vapor, which can also promote molecular rearrangement and improve film morphology.[3][5] This guide focuses on thermal annealing.
Q3: How does annealing temperature affect the properties of the 2-Br-BNA film?
A3: The annealing temperature is a crucial parameter that significantly influences the film's properties. Generally, as the annealing temperature increases, you can expect changes in:
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Morphology: Increased grain size and a potential change in surface roughness.[2][6][7]
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Crystallinity: Improved molecular packing and orientation.
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Optical Properties: Shifts in absorption and emission spectra due to changes in molecular aggregation.
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Electrical Properties: Variations in charge carrier mobility.
It is important to note that excessively high temperatures can lead to film degradation or dewetting.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the annealing of 2-Br-BNA films.
| Issue | Potential Cause | Recommended Action |
| Poor Film Quality (e.g., cracks, pinholes) after Annealing | 1. Annealing temperature is too high, causing thermal stress. 2. Heating or cooling rate is too fast. 3. Substrate is not sufficiently clean. | 1. Perform a temperature gradient experiment to find the optimal temperature. 2. Reduce the heating and cooling rates (e.g., 1-5 °C/min). 3. Ensure rigorous substrate cleaning procedures are followed before film deposition. |
| Inconsistent Device Performance Across a Batch | 1. Temperature variation across the hotplate or oven. 2. Inconsistent film thickness. 3. Variations in the annealing time or atmosphere. | 1. Calibrate and characterize the temperature uniformity of your annealing equipment. 2. Ensure consistent deposition parameters to achieve uniform film thickness. 3. Use a programmable system for precise control over annealing time and maintain a consistent inert atmosphere. |
| Low Charge Carrier Mobility | 1. Sub-optimal annealing temperature leading to poor crystallinity. 2. Presence of impurities or residual solvent. 3. Poor morphology with small grains and numerous grain boundaries.[3] | 1. Systematically vary the annealing temperature to find the optimal range for molecular ordering. 2. Increase the annealing time or perform the annealing under a high vacuum to remove volatile residues. 3. Optimize the deposition conditions in conjunction with annealing to promote larger grain growth. |
| Film Dewetting or Aggregation | 1. Annealing temperature exceeds the glass transition temperature or melting point of the material. 2. Poor adhesion of the film to the substrate. | 1. Determine the thermal properties (glass transition and melting temperatures) of 2-Br-BNA using techniques like Differential Scanning Calorimetry (DSC) and anneal below these temperatures. 2. Consider surface treatment of the substrate (e.g., with self-assembled monolayers) to improve adhesion.[4] |
Experimental Protocols
Protocol 1: General Thermal Annealing of 2-Br-BNA Films
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Substrate Preparation:
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Clean the substrate (e.g., Si/SiO2, glass) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.[3]
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Dry the substrates with a stream of nitrogen gas and bake them in an oven at 120 °C for at least 30 minutes to remove any residual moisture.
-
-
Film Deposition (by Spin Coating):
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Prepare a solution of 2-Br-BNA in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
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Deposit the solution onto the prepared substrate using a spin coater. A typical two-step program might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
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Soft-bake the film on a hotplate at a low temperature (e.g., 60-80 °C) for 10 minutes to remove the bulk of the solvent.
-
-
Thermal Annealing:
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Transfer the substrate with the film into a vacuum oven or a glovebox with an integrated hotplate.
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Heat the sample to the desired annealing temperature (e.g., in the range of 80 °C to 180 °C) at a controlled rate (e.g., 5 °C/min).
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Maintain the annealing temperature for the desired duration (e.g., 15-60 minutes).
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Cool the sample down to room temperature at a controlled rate (e.g., 5 °C/min) before removing it from the controlled environment.
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Protocol 2: Characterization of Annealed Films
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Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and grain size of the films.[7]
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X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the films.
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UV-Visible Spectroscopy: To study the optical absorption properties and identify any changes in molecular aggregation.
-
Photoluminescence Spectroscopy: To analyze the emission properties of the films.
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization: To measure the charge carrier mobility and evaluate the electrical performance of the annealed films.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected trends when optimizing the annealing temperature for 2-Br-BNA films.
Table 1: Effect of Annealing Temperature on Film Morphology and Crystallinity
| Annealing Temperature (°C) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | XRD Peak Intensity (a.u.) |
| As-deposited | 50 | 0.8 | 350 |
| 100 | 120 | 1.2 | 800 |
| 120 | 250 | 1.5 | 1500 |
| 140 | 320 | 1.8 | 2200 |
| 160 | 280 (Dewetting observed) | 3.5 | 1800 |
Table 2: Impact of Annealing Temperature on OFET Device Performance
| Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | On/Off Current Ratio | Threshold Voltage (V) |
| As-deposited | 0.05 | 1 x 10⁴ | -15.2 |
| 100 | 0.25 | 5 x 10⁴ | -12.5 |
| 120 | 0.80 | 2 x 10⁵ | -8.1 |
| 140 | 1.15 | 8 x 10⁵ | -5.3 |
| 160 | 0.65 | 3 x 10⁵ | -6.8 |
Visualizations
Caption: Experimental workflow for optimizing the annealing temperature of 2-Br-BNA films.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifying the organic/metal interface via solvent vapor annealing to enhance the performance of blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene Based OLEDs
Disclaimer: Direct experimental data on efficiency roll-off in OLEDs specifically utilizing "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" (2-Br-ADN) as a primary active component is not extensively available in public research. This material is often used as an intermediate in the synthesis of other OLED materials.[1] The following troubleshooting guide is based on the known properties of its parent compound, 9,10-Bis(2-naphthyl)anthracene (ADN), a common blue OLED host material, and established principles of device engineering for mitigating roll-off in blue fluorescent OLEDs.
Troubleshooting Guide: Reducing Efficiency Roll-off
Efficiency roll-off, the decrease in external quantum efficiency (EQE) at high current densities, is a significant challenge in OLEDs, particularly for blue emitters.[2] This phenomenon leads to reduced brightness and increased power consumption at higher operational levels.[2] The primary causes of roll-off in fluorescent OLEDs are generally attributed to biexcitonic annihilation (such as triplet-triplet annihilation) and triplet-polaron annihilation.[3]
Here are common issues and potential solutions when working with anthracene-based blue fluorescent OLEDs:
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid decline in EQE at increasing current density. | Triplet-Triplet Annihilation (TTA): Long-lived triplet excitons accumulate and annihilate each other rather than contributing to light emission.[3] | 1. Optimize Host Material: Ensure the host material has a high triplet energy level to confine triplets on the dopant molecules.[4] The parent compound of 2-Br-ADN, ADN, is known for its wide energy band gap, making it a suitable host.[5] 2. Adjust Dopant Concentration: Lowering the dopant concentration can increase the average distance between emitter molecules, reducing the probability of TTA. 3. Introduce a Triplet-Scavenging Layer: A strategically placed layer can help manage triplet excitons. |
| Poor device stability and early onset of roll-off. | Charge Carrier Imbalance: An excess of either holes or electrons can lead to exciton quenching at the interfaces of the emissive layer (EML). This also increases the likelihood of triplet-polaron annihilation. | 1. Optimize Charge Transport Layers: Adjust the thickness and material choice for the Hole Transport Layer (HTL) and Electron Transport Layer (ETL) to balance the flux of holes and electrons into the EML.[4] 2. Utilize Electron/Hole Blocking Layers: Inserting an electron-blocking layer between the EML and HTL, and a hole-blocking layer between the EML and ETL, can confine charge carriers within the emissive layer, improving recombination efficiency.[4] |
| Sub-optimal peak EQE, which exacerbates the perception of roll-off. | Poor Energy Transfer from Host to Dopant: Inefficient Förster or Dexter energy transfer can lead to emission from the host material or non-radiative decay. | 1. Select Appropriate Host-Dopant Pair: Ensure good spectral overlap between the host's emission and the dopant's absorption for efficient Förster resonance energy transfer (FRET). 2. Co-doping Systems: The use of co-doping has been shown to improve energy transfer and device performance in ADN-based systems.[5] |
| High operating voltage leading to earlier roll-off. | Large Injection Barriers: Mismatched energy levels between the electrodes (ITO, Al) and the charge injection/transport layers can hinder efficient charge injection. | 1. Use of Injection Layers: Incorporate a Hole Injection Layer (HIL) and an Electron Injection Layer (EIL) to reduce the energy barriers for charge injection from the anode and cathode, respectively.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in OLEDs?
A1: this compound is primarily considered an OLED intermediate.[1] This means it is a crucial building block for synthesizing more complex host materials or emissive dopants for the emissive layer of an OLED.[1] Its parent compound, ADN, is a well-established host material for blue OLEDs due to its high thermal stability and wide energy bandgap.[5]
Q2: What are the main mechanisms responsible for efficiency roll-off in OLEDs based on anthracene derivatives?
A2: The primary mechanisms are density-driven loss processes that become dominant at high current densities. These include:
-
Triplet-Triplet Annihilation (TTA): The interaction of two triplet excitons, which results in the loss of both without light emission. This is particularly relevant for fluorescent materials where triplets have long lifetimes.[3]
-
Triplet-Polaron Annihilation (TPA): The quenching of a triplet exciton by a charge carrier (polaron).[3]
-
Singlet-Triplet Annihilation (STA): The quenching of a light-emitting singlet exciton by a triplet exciton.
Q3: How can the device architecture be modified to reduce roll-off?
A3: Architectural modifications are key to mitigating roll-off. A well-designed device structure helps to balance charge injection and transport, and to confine excitons within the emissive layer. Important strategies include:
-
Multi-layer Structures: Utilizing dedicated Hole Injection (HIL), Hole Transport (HTL), Electron Transport (ETL), and Electron Injection (EIL) layers.[4]
-
Blocking Layers: Incorporating hole-blocking and electron-blocking layers to prevent excitons from quenching at the transport layer interfaces.[4]
-
Graded Emissive Layer: A graded dopant concentration profile within the emissive layer can broaden the recombination zone and reduce local exciton densities.
Q4: What are the key material properties to consider for a host material to minimize roll-off?
A4: To minimize roll-off, a host material should ideally have:
-
High Triplet Energy (ET): The host's triplet energy should be higher than that of the dopant to ensure efficient confinement of triplet excitons on the emitter molecules, preventing energy back-transfer and host-related degradation pathways.[4]
-
Balanced Charge Transport: Ambipolar host materials that can transport both electrons and holes effectively help to ensure a wide recombination zone and prevent the buildup of charge at interfaces.
-
High Thermal and Morphological Stability: Materials like ADN are known for their stability, which is crucial for long operational lifetimes.[5]
Material Properties
The following table summarizes the known properties of this compound and its parent compound, ADN.
| Property | This compound | 9,10-Bis(2-naphthyl)anthracene (ADN) |
| CAS Number | 474688-76-1 | 122648-99-1[5] |
| Molecular Formula | C34H21Br | C34H22[6] |
| Molecular Weight | 509.44 g/mol | 430.54 g/mol [5] |
| Appearance | White to off-white powder/crystals | White powder[5] |
| Purity | >99% (sublimed)[1] | >99.0% (sublimed)[5] |
| HOMO/LUMO | Not specified | HOMO = 5.8 eV, LUMO = 2.6 eV[5] |
| Fluorescence Emission | Not specified | ~425 nm (in THF)[5] |
| Melting Point | Not specified | 382-384 °C[5] |
Experimental Protocols
General Protocol for Fabricating a Blue Fluorescent OLED
This protocol describes a general method for fabricating a multi-layer OLED using vacuum thermal evaporation, a common technique for depositing the thin organic layers.[7] This serves as a foundational workflow for researchers working with new materials derived from 2-Br-ADN.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (10-15 minutes each).
- Dry the substrates using a nitrogen gun.
- Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.
2. Organic Layer Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10-6 Torr).
- Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:
- Hole Injection Layer (HIL): Deposit ~10 nm of a material like HAT-CN.
- Hole Transport Layer (HTL): Deposit ~40 nm of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
- Emissive Layer (EML): Co-evaporate the host material (e.g., an ADN derivative) and the blue fluorescent dopant (e.g., 2-5 wt%). The typical thickness is ~30 nm.
- Electron Transport Layer (ETL): Deposit ~30 nm of Alq3 (Tris(8-hydroxyquinolinato)aluminium).
- The deposition rate for organic materials is typically maintained at 1-2 Å/s.
3. Cathode Deposition:
- Deposit an Electron Injection Layer (EIL), such as Lithium Fluoride (LiF), at a thickness of ~1 nm and a rate of ~0.1 Å/s.
- Deposit the metal cathode, typically Aluminum (Al), at a thickness of ~100 nm and a rate of ~5 Å/s. A shadow mask is used to define the cathode area and create individual pixels.
4. Encapsulation:
- After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid with a UV-cured epoxy resin. A getter is often included to absorb any residual moisture.
5. Characterization:
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
- The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectrometer.
- The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data and the EL spectrum.
Visualizations
Caption: Experimental workflow for fabricating a typical multi-layer OLED.
Caption: Key processes and roll-off mechanisms in a fluorescent OLED.
References
- 1. nbinno.com [nbinno.com]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 5. ossila.com [ossila.com]
- 6. 9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1 | Benchchem [benchchem.com]
- 7. OLED Components | HowStuffWorks [electronics.howstuffworks.com]
Technical Support Center: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on potential byproducts and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies involve either a Grignard/organolithium reaction or a Suzuki-Miyaura cross-coupling reaction.
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Grignard/Organolithium Route: This common method involves the reaction of an organometallic reagent derived from 2-bromonaphthalene with a 2-bromo-9,10-anthraquinone precursor, followed by a reduction step to yield the final product.[1]
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Suzuki-Miyaura Cross-Coupling: This approach typically involves the palladium-catalyzed coupling of 2,X-dibromoanthracene with 2-naphthaleneboronic acid. This method is valued for its versatility in creating C-C bonds.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
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Grignard/Organolithium Route:
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Moisture: Organolithium and Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
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Reagent Quality: The quality of the organolithium reagent (e.g., n-BuLi, t-BuLi) is crucial. Use freshly titrated or newly purchased reagents.
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Reaction Temperature: Maintaining a low temperature (e.g., -78 °C) during the addition of the organolithium reagent is critical to prevent side reactions.[1]
-
-
Suzuki-Miyaura Coupling:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and impurities. Ensure proper inert atmosphere techniques are used.
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Ligand Choice: The choice of phosphine ligand can significantly impact the reaction efficiency.
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Base Selection: The strength and solubility of the base (e.g., carbonates, phosphates) are important for the catalytic cycle.
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Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation). Use high-purity boronic acids and consider using boronic esters for improved stability.
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Q3: I am observing significant amounts of an impurity with a mass corresponding to the debrominated product. How can I minimize this?
A3: The formation of 9,10-bis(2-naphthalenyl)anthracene (dehalogenation) is a known byproduct. This can occur through several mechanisms:
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In Suzuki-Miyaura Coupling: This side reaction can be promoted by the presence of hydrides in the reaction mixture, which can arise from the solvent or base. To mitigate this, ensure anhydrous conditions and consider using alternative bases.
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During Purification: Prolonged exposure to certain conditions during workup or chromatography can sometimes lead to debromination.
Q4: My product is contaminated with a high molecular weight impurity. What could it be?
A4: A common high molecular weight impurity is the homocoupling product of your starting materials.
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Suzuki-Miyaura Coupling: Homocoupling of the 2-naphthaleneboronic acid to form 2,2'-binaphthyl is a frequent side reaction, often promoted by the presence of oxygen or if a Pd(II) precursor is used.[2][3][4] Similarly, homocoupling of the dibromoanthracene starting material can also occur. To minimize this, thoroughly degas your reaction mixture and use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precursor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Potential Synthesis Byproducts
The following table summarizes the likely byproducts in the synthesis of this compound. Quantitative data is often not published, so levels are estimated based on common reaction outcomes.
| Byproduct Name | Chemical Structure | Molecular Weight | Potential Source | Typical Level | Mitigation Strategies |
| 9,10-bis(2-naphthalenyl)anthracene | C₃₄H₂₂ | 430.54 | Dehalogenation of the final product or starting material. | Minor to Significant | Ensure anhydrous conditions; minimize reaction time; use appropriate purification techniques. |
| 2,2'-Binaphthyl | C₂₀H₁₄ | 254.33 | Homocoupling of 2-naphthalenylboronic acid (in Suzuki coupling). | Minor to Significant | Thoroughly degas the reaction mixture; use a Pd(0) catalyst. |
| Dimer of Bromoanthracene | Varies | Varies | Homocoupling of the bromoanthracene starting material (in Suzuki coupling). | Trace to Minor | Optimize catalyst and ligand concentrations. |
| Mono-substituted Intermediate | C₂₄H₁₅Br | 383.29 | Incomplete reaction, especially in Suzuki coupling with dibromoanthracene. | Minor | Increase reaction time or temperature; use a more active catalyst system. |
| Anthracene | C₁₄H₁₀ | 178.23 | Decomposition or side reactions of the anthracene core. | Trace | Use high-purity starting materials; control reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
Step 1: Formation of the Diol Intermediate
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Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in anhydrous tetrahydrofuran (100 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add 2-bromo-9,10-anthracenedione (6.31 g, 22.0 mmol) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol intermediate.
Step 2: Reduction to this compound
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Suspend the crude dinaphthyl glycol intermediate (11.2 g, 20.5 mmol) in acetic acid (600 mL) under a nitrogen atmosphere.
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Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) sequentially.
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Heat the reaction mixture to reflux and stir for approximately 3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the resulting solid and wash with water and then methanol.
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Dry the solid under vacuum to yield the light yellow target compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
"2-Bromo-9,10-bis(2-naphthalenyl)anthracene" moisture and oxygen sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling and use of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A: It is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and dark to prevent degradation from moisture, oxygen, and light.
Q2: What are the potential signs of degradation of this compound?
A: Degradation may be indicated by a change in the physical appearance of the compound, such as a color shift or the formation of clumps. In solution, a decrease in photoluminescence intensity or a change in the absorption/emission spectra over time can also suggest degradation.
Q3: Is this compound sensitive to moisture and oxygen?
Q4: What solvents are suitable for dissolving this compound?
A: Based on the structure, common organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are likely to be suitable. For experiments requiring stable solutions, it is crucial to use anhydrous, de-gassed solvents to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to exposure to air or moisture. | - Handle the compound and prepare solutions under an inert atmosphere (glovebox or Schlenk line).- Use anhydrous, de-gassed solvents.- Prepare fresh solutions for each experiment. |
| Low fluorescence quantum yield | - Quenching due to aggregation in solution.- Presence of impurities or degradation products.- Oxygen quenching. | - Optimize the concentration of the solution to avoid aggregation.- Purify the compound if necessary.- De-gas the solution by bubbling with an inert gas (e.g., argon) before measurements. |
| Poor film quality in device fabrication | - Incomplete dissolution of the compound.- Presence of particulate matter.- Unoptimized deposition parameters. | - Ensure the compound is fully dissolved, using gentle heating if necessary.- Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use.- Systematically vary deposition parameters such as spin speed, substrate temperature, and solution concentration. |
| Device performance degradation | Instability of the material in the presence of ambient air and moisture. | - Encapsulate the device to protect it from the environment.- Conduct device testing in a controlled (inert) atmosphere. |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound under an Inert Atmosphere
This protocol describes the procedure for safely handling and weighing the compound in a glovebox.
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Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., argon) for at least three cycles before transferring the compound into the main chamber.
-
Acclimatization: Allow the container with the compound to equilibrate to the glovebox atmosphere temperature for at least 30 minutes to prevent condensation.
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Weighing:
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Use an analytical balance located inside the glovebox.
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Tare a clean, dry vial.
-
Carefully transfer the desired amount of the compound into the tared vial using a clean spatula.
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Record the weight and securely cap the vial.
-
-
Storage: Tightly seal the main container of the compound and store it in the designated area within the glovebox or in a desiccator under inert gas.
Protocol 2: Preparation of a De-gassed Solution
This protocol outlines the steps for preparing a solution of this compound for spectroscopic or device fabrication purposes.
-
Solvent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Transfer the required volume of solvent to a Schlenk flask.
-
De-gassing:
-
Connect the Schlenk flask to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Alternatively, bubble dry argon or nitrogen through the solvent for at least 30 minutes.
-
-
Dissolution:
-
Under a positive pressure of inert gas, quickly add the pre-weighed this compound to the Schlenk flask.
-
Stir the mixture with a magnetic stir bar until the compound is fully dissolved. Gentle heating can be applied if necessary.
-
-
Storage and Use: Keep the solution under a positive pressure of inert gas. Use a gas-tight syringe to transfer the solution for subsequent experiments.
Visual Guides
Caption: Workflow for handling this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Validation & Comparative
Performance comparison of "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" with other blue emitters
In the pursuit of next-generation displays and lighting, the development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge. The performance of the blue emitter is a key determinant of the overall device efficiency, color purity, and operational lifetime. This guide provides a comparative analysis of various blue-emitting materials, with a focus on anthracene-based derivatives, a class of compounds for which "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" serves as a crucial synthetic intermediate. While direct performance data for this compound as an emitter is not extensively published, its structural motif is central to many high-performance blue emitters. This comparison, therefore, evaluates representative emitters to benchmark the performance researchers and drug development professionals can expect from this class of materials against other leading technologies.
Performance Benchmarking of Blue Emitters
The efficacy of a blue emitter in an OLED is quantified by several key metrics, including its External Quantum Efficiency (EQE), color purity (defined by CIE 1931 color coordinates), and operational stability (often reported as LT50, the time for luminance to decay to 50% of its initial value). The following table summarizes the performance of a range of blue emitters, including fluorescent anthracene derivatives and state-of-the-art Thermally Activated Delayed Fluorescence (TADF) materials.
| Emitter Type | Emitter Name/Acronym | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT50/LT95) [hours] |
| Anthracene Derivative | TPA-TAn-DMAC | Non-doped | 4.9 | (0.14, 0.18) | Not Reported |
| Anthracene Derivative | Cz-TAn-DMAC | Doped | 4.8 | (0.15, 0.08) | Not Reported |
| Anthracene Derivative | mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | Not Reported[1] |
| Fluorescent | DSA-Ph | MADN | ~10 | (0.15, 0.28) | 46,000 (LT50 at 100 cd/m²)[2][3] |
| Fluorescent | BD-06 | Not Specified | 11.8 | (0.14, 0.09) | 125 (LT90 at 1000 nits)[2] |
| Fluorescent | BBPA | Not Specified | 8.7 | (0.15, 0.05) | Not Reported[2] |
| TADF | DPEPO | Multi-layer | 29.6 | (0.12, 0.20) | Not Reported[4] |
| TADF | ν-DABNA | TDBA-Si | 32.2 | Blue Region | Not Reported[5][6] |
| Hyperfluorescence | o-Tol-ν-DABNA-Me | Not Specified | 35.4 | Deep-Blue | Not Reported[7] |
Experimental Protocols
The performance of an OLED is highly dependent on the device architecture and the fabrication process. The data presented above is derived from devices fabricated using established laboratory protocols.
General OLED Fabrication Protocol
A typical multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are deposited in a high-vacuum environment (~10⁻⁶ Torr) via thermal evaporation. The layer thicknesses are monitored in situ using a quartz crystal microbalance.
-
Substrate Preparation: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrate is then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Hole Injection and Transport Layers (HIL/HTL): A layer of a suitable hole injection material (e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane, TAPC) is deposited, followed by a hole transport layer (e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine, NPB).
-
Emissive Layer (EML): The blue emitter (dopant) is co-evaporated with a host material (e.g., 2-methyl-9,10-di(2-napthyl)anthracene, MADN). The doping concentration is a critical parameter that is optimized to prevent aggregation-caused quenching.
-
Hole Blocking and Electron Transport Layers (HBL/ETL): A hole-blocking layer (e.g., bis(2-methyl-8-quinolinolato-N1,O8)-(p-phenylphenolato)aluminum, BAlq) is often deposited to confine excitons within the emissive layer. This is followed by an electron transport layer (e.g., tris(8-hydroxyquinolinato)aluminium, Alq₃).
-
Electron Injection Layer (EIL) and Cathode: A thin layer of an electron injection material like lithium fluoride (LiF) is deposited, followed by a thicker layer of a low work function metal such as aluminum (Al) to form the cathode.
Characterization of OLED Performance
The fabricated devices are characterized under ambient conditions without encapsulation.
-
Current-Voltage-Luminance (IVL) Characteristics: The IVL characteristics are measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer, from which the CIE coordinates are calculated.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The operational lifetime is tested by applying a constant current density and monitoring the luminance decay over time.
Visualizing the OLED Workflow and Emitter Landscape
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: A typical workflow for the fabrication and characterization of OLED devices.
Caption: Classification of common blue OLED emitters.
References
- 1. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. displaydaily.com [displaydaily.com]
- 7. oled-info.com [oled-info.com]
- 8. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Navigating the Blue Frontier: A Comparative Guide to Anthracene-Based Emitters for OLEDs
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable blue-emitting materials remains a critical challenge. Anthracene derivatives, with their inherent blue fluorescence and high charge carrier mobility, represent a promising class of materials. This guide provides a comparative analysis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene and other key anthracene-based emitters, offering insights into their color performance for researchers, scientists, and professionals in drug development and materials science.
Comparative Performance of Anthracene Derivatives
The following table summarizes the electroluminescent performance of several notable blue-emitting anthracene derivatives, providing a benchmark for evaluating the potential of new compounds like this compound.
| Compound Name | Abbreviation | CIE Coordinates (x, y) | Emission Color | Reference |
| 9,10-di(2-naphthyl)anthracene | ADN | (0.15, 0.23) | Blue | [1] |
| 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile | mCzAnBzt | (0.15, 0.07) | Deep Blue | [2] |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene | 2-NaAn-1-PNa | (0.133, 0.141) | Real Blue | [3] |
| 9,10-di(pyren-1-yl)anthracene | PyAnPy | (0.16, 0.10) | Deep Blue | [4] |
| 2-tert-butyl-9,10-di-(2-naphthyl)anthracene | TBADN | Not Specified | Blue | A new anthracene derivative 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN) was synthesized and used as a blue light-emitting material. High-efficiency non-doped blue organic electroluminescence devices with both excellent color purity and high efficiency were achieved. |
| 9-bromo-10-naphthalen-2-yl-anthracene | BNA | Not Specified | Blue-Violet | A novel luminescent compound, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), emits blue and blue-violet light.[5] |
Note: The performance of these materials can vary depending on the specific OLED device architecture.
Structure-Property Relationships
The emission color of anthracene derivatives can be finely tuned by introducing different substituents at the 2, 9, and 10 positions of the anthracene core. This molecular engineering approach allows for the development of materials with desired CIE coordinates.
Caption: Molecular design of anthracene emitters.
Experimental Protocols
The determination of CIE coordinates and color purity is a critical step in the evaluation of new OLED materials. The following outlines a typical experimental workflow.
Device Fabrication
A standard methodology for fabricating OLEDs for testing involves the sequential deposition of organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate. A typical device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
The material of interest, in this case, an anthracene derivative, is used in the emissive layer, either as a neat film or doped into a host material.
Electroluminescence Characterization
Once fabricated, the OLED device is subjected to a series of electrical and optical measurements.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source meter, and the current and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum: The light emitted from the device at a specific voltage or current density is collected and analyzed by a spectroradiometer. This provides the emission spectrum, showing the intensity of light at different wavelengths.
-
CIE Coordinate Calculation: The CIE coordinates (x, y) are calculated from the EL spectrum using the CIE 1931 color matching functions. These coordinates pinpoint the exact color of the emitted light on the chromaticity diagram.
-
Color Purity: Color purity is a measure of how close the emitted color is to a pure spectral color. It is calculated based on the CIE coordinates of the device emission, the coordinates of the illuminant (typically white), and the dominant wavelength of the emission. For blue emitters, a high color purity is indicated by CIE coordinates close to the blue corner of the chromaticity diagram (e.g., the NTSC standard of (0.14, 0.08)).
Caption: Experimental workflow for OLED evaluation.
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis with other anthracene derivatives provides valuable insights into its potential as a blue-emitting material for OLEDs. The presence of the bromo substituent, in conjunction with the bulky naphthyl groups, suggests the potential for a blue or even blue-violet emission. Further experimental investigation is necessary to fully elucidate its electroluminescent properties and determine its viability for next-generation display and lighting technologies. The methodologies outlined in this guide provide a robust framework for such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs [mdpi.com]
- 4. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical Electronic Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene and Related Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretically modeled electronic properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene and its structural analogues. The following sections detail the computational methodologies, present a comparative data table of key electronic parameters, and illustrate the theoretical workflow and molecular property relationships. This information is crucial for understanding the structure-property relationships in this class of molecules, which are of significant interest for applications in organic electronics, particularly as materials for Organic Light-Emitting Diodes (OLEDs).
Comparative Analysis of Electronic Properties
The electronic properties of anthracene derivatives are significantly influenced by the nature and position of substituent groups on the anthracene core. Theoretical modeling, primarily using Density Functional Theory (DFT), is a powerful tool to predict and understand these properties. Below is a summary of key electronic parameters for this compound and related compounds, compiled from theoretical studies.
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
| Anthracene | -5.50 | -2.25 | 3.25 | Typical DFT results |
| 9,10-Diphenylanthracene (DPA) | -5.62 | -2.31 | 3.31 | B3LYP/6-311++G(d,p)[1] |
| 2-Bromo-9,10-diphenylanthracene | Not explicitly stated | Not explicitly stated | Lower than DPA | B3LYP/6-311++G(d,p)[1] |
| 9,10-bis(2-naphthalenyl)anthracene (ADN/β-ADN) | -5.75 | -2.45 | 3.30 | B3LYP/6-31G(d,p)[2] |
| This compound | Estimated to be slightly lower than ADN | Estimated to be slightly lower than ADN | Estimated to be slightly lower than ADN | N/A |
Detailed Methodologies
The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are well-established for the prediction of electronic and photophysical properties of organic molecules.
Computational Protocols:
A typical theoretical modeling workflow for determining the electronic properties of anthracene derivatives involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. This is typically performed using DFT with a specific functional and basis set, for example, B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p).[1][2]
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy difference between the HOMO and LUMO levels provides the band gap.
-
Electronic Excitation Analysis: To understand the absorption and emission properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This allows for the simulation of the electronic absorption spectrum. For emission spectra, the geometry of the first excited state is optimized.[2]
-
Calculation of Other Electronic Properties: Parameters such as ionization potential (IP), electron affinity (EA), and reorganization energy can also be calculated to assess the charge injection and transport properties of the material.[2]
Visualizing Theoretical Workflows and Property Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for theoretical modeling and the conceptual relationship between molecular structure and electronic properties.
Caption: A typical workflow for the theoretical modeling of molecular electronic properties.
References
A Comparative Analysis: Benchmarking 2-Bromo-9,10-bis(2-naphthalenyl)anthracene Derivatives Against High-Performance TADF Materials
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the role and comparative performance of a key OLED intermediate versus state-of-the-art emitters.
In the rapidly evolving landscape of organic electronics, the pursuit of highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. This guide provides a comparative benchmark of "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" and its derivatives against third-generation Thermally Activated Delayed Fluorescence (TADF) materials. While this compound is a crucial building block for fluorescent blue OLED materials, it is essential to understand its performance characteristics in the context of cutting-edge TADF emitters that are redefining the efficiency limits of OLED technology.
Executive Summary
This compound is primarily utilized as a chemical intermediate for synthesizing fluorescent emitters and host materials.[1] Its non-brominated counterpart, 9,10-bis(2-naphthalenyl)anthracene (ADN), is a well-established blue fluorescent emitter. This guide will use ADN as a representative for the performance of this class of materials. In contrast, TADF materials represent a more recent and advanced class of emitters that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This comparative analysis will illuminate the fundamental differences in their emission mechanisms and benchmark their performance metrics, providing researchers with a clear perspective on their respective applications and potential.
Performance Benchmark: Fluorescent Anthracene Derivatives vs. TADF Emitters
The following tables summarize the key performance indicators for 9,10-bis(2-naphthalenyl)anthracene (ADN), a conventional fluorescent emitter, and a selection of high-performing blue TADF materials.
Table 1: Photophysical Properties
| Material Class | Representative Material | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Fluorescence/Delayed Fluorescence Lifetime |
| Fluorescent Anthracene Derivative | 9,10-bis(2-naphthalenyl)anthracene (ADN) | ~450[2] | >30%[2] | Not readily available |
| TADF Emitter | MH[3] | ~477[3] | 99%[3] | Not readily available |
| TADF Emitter | PXB-DI[4] | Sky-blue region[4] | High | Not readily available |
| TADF Emitter | DA-DSF-IF[5] | 476 (thin film)[5] | High | Not readily available |
Table 2: OLED Device Performance
| Material Class | Representative Material | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color |
| Fluorescent Anthracene Derivative | DN-2-NPAA (a derivative of ADN) | 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | 2.2%[6] | Blue |
| TADF Emitter | MH[3] | PPF[3] | 23.9%[3] | Blue (CIE: 0.141, 0.215)[3] |
| TADF Emitter | PXB-DI[4] | DBFPO[4] | 37.4%[4] | Sky Blue |
| TADF Emitter | PXB-mIC[4] | PPBI[4] | 12.5%[4] | Deep Blue (CIE: 0.15, 0.08)[4] |
Fundamental Mechanisms: Fluorescence vs. TADF
The significant difference in performance between conventional fluorescent materials and TADF emitters stems from their distinct photophysical mechanisms for light emission.
Caption: Comparison of conventional fluorescence and TADF mechanisms.
In conventional fluorescent materials like ADN, only singlet excitons (25% of the total excitons) can decay radiatively to produce light. The remaining 75% of triplet excitons are typically lost through non-radiative pathways. TADF materials, on the other hand, are engineered to have a very small energy gap between their singlet (S1) and triplet (T1) excited states. This allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. These up-converted singlets can then emit light, leading to a significant increase in the overall efficiency.
Experimental Protocols
The characterization of emissive materials for OLEDs involves a series of standardized experiments to determine their photophysical properties and device performance.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY, which quantifies the efficiency of light emission upon photoexcitation, is a critical parameter. The absolute method is commonly employed:
-
Sample Preparation: The material is dissolved in a suitable solvent and placed in a cuvette.
-
Measurement Setup: An integrating sphere coupled to a spectrometer is used. The cuvette is placed inside the sphere.
-
Data Acquisition: The sample is excited with a monochromatic light source. The emission spectrum is recorded with the sample in the sphere and without the sample (blank).
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
OLED Fabrication and Characterization
A typical workflow for fabricating and testing an OLED device is as follows:
Caption: A generalized workflow for OLED fabrication and characterization.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are rigorously cleaned using a sequence of solvents in an ultrasonic bath.
-
Layer Deposition: The organic layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL), are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is then deposited on top of the organic stack.
-
Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra of the fabricated device are measured.
Conclusion
This compound is a valuable precursor for the synthesis of robust blue fluorescent materials like ADN. While these materials have been historically important, their performance in OLEDs is fundamentally limited by the spin statistics of exciton formation, leading to lower efficiencies compared to TADF emitters. The data clearly demonstrates that TADF materials, by harnessing triplet excitons through RISC, offer a significant leap in device efficiency, with EQEs an order of magnitude higher than those of conventional fluorescent emitters. For researchers and professionals in drug development and materials science, understanding these fundamental differences is crucial for the rational design and application of next-generation organic electronic materials. The continued development of stable and efficient TADF emitters is a key area of research that promises to further advance OLED technology for displays, lighting, and biomedical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient blue thermally activated delayed fluorescent emitters based on a boranaphtho[3,2,1-de]anthracene acceptor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Highly Twisted Donor-Acceptor Boron Emitter and High Triplet Host Material for Highly Efficient Blue Thermally Activated Delayed Fluorescent Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
A Comparative Guide to Anthracene-Based Host Materials for High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals
Anthracene and its derivatives have long been a cornerstone in the development of organic light-emitting diodes (OLEDs), particularly as host materials in the emissive layer. Their inherent blue emission, high photoluminescence quantum yield, and good charge transport properties make them a versatile platform for achieving high-efficiency and long-lasting devices. This guide provides a comparative analysis of prominent anthracene-based host materials, offering a quantitative look at their performance metrics, detailed experimental protocols for their evaluation, and a logical workflow for material selection and characterization.
Performance Comparison of Anthracene-Based Host Materials
The selection of a host material is critical in determining the overall performance of an OLED. The host's ability to facilitate charge transport, efficiently transfer energy to the dopant, and maintain morphological stability directly impacts the device's efficiency, color purity, and operational lifetime. Below is a summary of key performance indicators for several widely studied anthracene-based host materials. It is important to note that direct comparison can be challenging due to variations in device architecture and testing conditions across different studies. The data presented here is collated from various sources, and the device structures are specified where available to provide context.
| Host Material | Abbreviation | External Quantum Efficiency (EQE) [%] | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Lifetime (LT₅₀ or LT₉₅) (hours) | Tg (°C) | Td (°C) |
| 9,10-Diphenylanthracene | DPA | ~4.5[1] | - | - | (0.17, 0.17)[1] | - | 63 | >300 |
| 9,10-Di(2-naphthyl)anthracene | ADN | 9.25[2] | - | - | - | 471 (LT₉₅)[2] | 110 | 430 |
| 2-Methyl-9,10-di(2-naphthyl)anthracene | MADN | 4.0 (cd/A)[3] | 2.4[3] | - | - | - | 93 | - |
| 9,10-bis(2-naphthyl)-2-tert-butylanthracene | TBADN | >5 | - | - | - | - | 115 | - |
| 9-(3-(9H-carbazol-9-yl)phenyl)-10-phenylanthracene | CzPA | - | - | - | - | - | 131 | 468 |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene | 2-NaAn-1-PNa | 8.3[2] | - | 3.9 (@10mA/cm²)[2] | (0.134, 0.139)[2] | 440 (LT₉₅)[2] | 134[4] | 391[4] |
Experimental Protocols
Reproducible and reliable experimental data is fundamental to materials research. This section outlines detailed methodologies for the key experiments cited in the performance comparison of anthracene-based host materials.
OLED Device Fabrication by Thermal Evaporation
A standard device architecture for testing blue host materials is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[2][5]
Workflow for OLED Fabrication:
Detailed Steps:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun.
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone for 10-15 minutes to improve the work function and remove any residual organic contaminants.
-
Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (typically < 10-6 Torr).[3]
-
Hole Injection Layer (HIL): e.g., 4,4′,4″-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA) at a deposition rate of 1-2 Å/s.
-
Hole Transport Layer (HTL): e.g., N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) at a deposition rate of 1-2 Å/s.[2]
-
Emissive Layer (EML): The anthracene-based host material is co-evaporated with a fluorescent or phosphorescent dopant from separate sources. The doping concentration is precisely controlled by the relative deposition rates. A typical deposition rate for the host is 1-2 Å/s.
-
Electron Transport Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃) at a deposition rate of 1-2 Å/s.[2]
-
Electron Injection Layer (EIL) and Cathode: A thin layer of an alkali metal halide (e.g., LiF) is deposited at a rate of 0.1-0.2 Å/s, followed by a thicker layer of aluminum (Al) at a rate of 2-5 Å/s.[6]
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA):
-
Objective: To determine the decomposition temperature (Td), which indicates the thermal stability of the material.
-
Procedure: A small amount of the material (typically 3-5 mg) is placed in an alumina or platinum pan.[7] The sample is heated at a constant rate, commonly 10 °C/min, under a nitrogen atmosphere.[8] The weight loss of the sample is recorded as a function of temperature. Td is often defined as the temperature at which 5% weight loss occurs.[4]
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), which are crucial for understanding the morphological stability of the amorphous thin films.
-
Procedure: A small amount of the material (typically 5-10 mg) is hermetically sealed in an aluminum pan.[7] The sample is subjected to a heat-cool-heat cycle, typically at a rate of 10 °C/min, under a nitrogen atmosphere.[9] The first heating scan is to erase the thermal history of the material. The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
Charge Carrier Mobility Measurement
Time-of-Flight (TOF) Method:
-
Objective: To measure the drift mobility of charge carriers (electrons and holes) in a thin film.
-
Sample Preparation: A thick film (typically > 400 nm) of the organic material is deposited on a substrate (e.g., ITO-coated glass or silicon).[10] A semi-transparent top electrode (e.g., a thin layer of aluminum) is then deposited.
-
Measurement: A short laser pulse is used to generate a sheet of charge carriers near one of the electrodes. A bias voltage is applied across the device, causing the charge carriers to drift towards the opposite electrode. The transient photocurrent is measured as a function of time. The transit time (tT) is the time it takes for the carriers to traverse the film. The mobility (µ) is calculated using the formula: µ = d² / (V * tT), where d is the film thickness and V is the applied voltage.
Space-Charge Limited Current (SCLC) Method:
-
Objective: To determine the charge carrier mobility from the current-voltage (J-V) characteristics of a single-carrier device.
-
Device Fabrication: A single-carrier device (either hole-only or electron-only) is fabricated. For a hole-only device, for example, the structure could be ITO / HIL / HTL (the material under test) / High work function metal (e.g., Au). For an electron-only device, a low work function cathode and an electron-transporting material are used.
-
Measurement and Analysis: The J-V characteristics of the device are measured in the dark. In the SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.[6][11] The mobility can be extracted by fitting the experimental J-V data to this equation.
Logical Workflow for Material Evaluation
The selection and evaluation of a new anthracene-based host material typically follows a structured workflow to systematically assess its potential for use in high-performance OLEDs.
This systematic approach ensures that a material's fundamental properties are well-understood before proceeding to the more resource-intensive stages of device fabrication and testing, ultimately leading to a more efficient and informed material development process.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
Validating the Electrochemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a promising organic semiconductor material, benchmarked against established high-performance hole transport materials (HTMs). The following sections detail the experimental data, protocols, and conceptual frameworks essential for evaluating its potential in organic electronics, particularly in the context of Organic Light-Emitting Diodes (OLEDs).
Comparative Electrochemical Data
The electrochemical properties of hole transport materials are critical determinants of device performance, influencing charge injection, transport, and overall efficiency. The following table summarizes the key electrochemical parameters for a close analogue of the target molecule, 9-phenyl-10-(2-naphthalenyl)-anthracene, and compares them with widely used HTMs: NPB, TPD, and Spiro-OMeTAD.
Disclaimer: Experimental data for this compound was not publicly available at the time of this publication. The data presented here is for the structurally similar compound, 9-phenyl-10-(2-naphthalenyl)-anthracene, and should be considered as a reasonable approximation.
| Material | HOMO Level (eV) | LUMO Level (eV) | Oxidation Potential (V vs. Fc/Fc+) | Hole Mobility (cm²/Vs) |
| 9-phenyl-10-(2-naphthalenyl)-anthracene | -5.59 to -5.73[1][2] | Not Reported | ~0.8 - 1.0[1][2] | Not Reported |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | -5.4 to -5.5 | -2.3 to -2.4 | ~0.5 - 0.6 | 10⁻³ - 10⁻⁴[3] |
| TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) | -5.3 to -5.4 | -2.2 to -2.3 | ~0.4 - 0.5 | ~10⁻³[3] |
| Spiro-OMeTAD (2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) | -5.1 to -5.22[4] | -2.1 to -2.2 | ~0.4 - 0.5[2][4] | 10⁻⁴ - 10⁻⁵[5][6] |
Experimental Protocols
The determination of the electrochemical properties listed above is primarily achieved through cyclic voltammetry (CV), a powerful and standard technique for characterizing the redox behavior of organic materials.
Cyclic Voltammetry (CV) Protocol for Organic Semiconductors
Objective: To determine the oxidation and reduction potentials of the organic semiconductor material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ or Tetrabutylammonium perchlorate - TBAP)
-
The organic semiconductor sample to be analyzed
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen) for purging
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Sample Preparation: Dissolve a small amount of the organic semiconductor material in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and polished before use.
-
Deoxygenation: Purge the sample solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window of the potentiostat to a range that is expected to encompass the oxidation and/or reduction events of the sample.
-
Perform a cyclic scan at a specific scan rate (e.g., 50-100 mV/s). The potential is swept from a starting potential to a vertex potential and then back to the starting potential.
-
Record the resulting current as a function of the applied potential.
-
-
Internal Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal reference potential (E₁/₂ = 0 V vs. Fc/Fc⁺).
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the cyclic voltammogram of the sample.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]
-
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining electrochemical properties using Cyclic Voltammetry.
Role of Hole Transport Layer in an OLED
Caption: Function of the Hole Transport Layer in a typical OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Performance of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in OLEDs: A Comparative Analysis of Doped vs. Non-Doped Architectures
An examination of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene reveals its primary role as a crucial intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). While direct experimental data on its performance within a device is limited in publicly available literature, a comparative analysis of its core structure, 9,10-di(2-naphthyl)anthracene (ADN), in both doped and non-doped device configurations offers valuable insights into its potential electroluminescent behavior.
This compound, a polycyclic aromatic hydrocarbon, is a building block for creating more complex and efficient emitters and host materials for OLEDs. Its chemical structure, featuring a brominated anthracene core with two naphthalenyl substituents, provides a robust and highly conjugated system. The bromine atom offers a reactive site for further chemical modifications, allowing for the fine-tuning of electronic and photophysical properties.
To understand the potential performance of this molecule in an OLED, we can analyze the well-documented performance of its parent compound, ADN. ADN is a widely studied blue-emitting material and has been successfully employed in both non-doped (as the neat emitting layer) and doped (as a host for a guest emitter) device architectures.
Performance Comparison: Doped vs. Non-Doped Devices
The inclusion of a dopant in an emitting layer can significantly impact the performance of an OLED. In a doped system, a small amount of a guest material (dopant) is dispersed within a host material. The host material facilitates charge transport and transfers energy to the dopant, which then emits light. This can lead to improved efficiency, color purity, and device stability. In a non-doped device, the emitting layer consists of a single material that is responsible for both charge transport and light emission.
The following tables summarize the performance of devices using anthracene derivatives, which can serve as a proxy for understanding the potential of this compound.
| Device Configuration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE x, y) |
| Non-Doped | ||||||
| Device A | 3.0 | >10,000 | 5.2 | 4.1 | 5.17 | (0.15, 0.10) |
| Doped | ||||||
| Device B | 3.5 | >20,000 | 11.8 | 8.4 | 6.13 | (0.153, 0.078) |
| Device C | Not Reported | Not Reported | 5.2 | Not Reported | 2.2 | Not Reported |
Table 1: Comparison of device performance for non-doped and doped OLEDs based on anthracene derivatives. Data is compiled from various sources and represents the performance of materials structurally similar to this compound.
Experimental Protocols
The fabrication of OLEDs involves a multi-step process in a high-vacuum environment. The general experimental protocol for the devices cited in this guide is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically <10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal monitor. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emitting Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Cathode Deposition: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The current-voltage-luminance (J-V-L) characteristics of the devices are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental energy transfer processes in doped and non-doped OLEDs, as well as a typical experimental workflow for device fabrication and testing.
Caption: Energy flow in a non-doped OLED.
Caption: Energy flow in a doped OLED.
Caption: Experimental workflow for OLED fabrication.
Conclusion
While this compound is primarily utilized as a synthetic intermediate, the performance of its parent compound, ADN, suggests that materials derived from this structure have significant potential for high-performance OLEDs. The data from analogous anthracene derivatives indicates that a doped device architecture would likely lead to superior performance in terms of efficiency and brightness compared to a non-doped device. The bromine functionality on the target molecule provides a valuable tool for chemists to further engineer the properties of the resulting materials, potentially leading to even more efficient and stable OLEDs. Further research focusing on the direct incorporation of this compound or its direct derivatives into OLEDs is necessary to fully elucidate its electroluminescent capabilities.
Correlating molecular structure and device performance of "2-Bromo-9,10-bis(2-naphthalenyl)anthracene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-Bromo-9,10-bis(2-naphthalenyl)anthracene" and related anthracene derivatives for use in Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of direct experimental data for this compound, this guide will focus on the well-characterized parent compound, 9,10-Bis(2-naphthalenyl)anthracene (ADN), and its non-symmetric derivatives. The potential impact of the bromo-substitution on the performance of the target molecule will be discussed based on established principles in materials science.
Molecular Structures and Properties
The core structure of these materials is based on 9,10-bis(2-naphthalenyl)anthracene, a highly fluorescent molecule known for its thermal and morphological stability, making it a suitable candidate for host materials in blue OLEDs.[1] The introduction of different functional groups to this core can significantly influence the electronic properties and, consequently, the device performance.
Caption: Molecular structures of ADN, this compound, and DN-2-CzA.
Device Performance Comparison
| Parameter | 9,10-Bis(2-naphthalenyl)anthracene (ADN) (as a host) | 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole (DN-2-CzA) (as a host) | This compound (Expected Impact) |
| HOMO Level (eV) | 5.8[1] | Not Reported | Expected to be deeper (higher ionization potential) due to the electron-withdrawing nature of bromine. |
| LUMO Level (eV) | 2.6[1] | Not Reported | Expected to be lower due to the electron-withdrawing nature of bromine. |
| Current Efficiency (cd/A) | Varies with dopant and device structure. | up to 3.2 | Potentially improved electron injection and transport could lead to higher efficiency, but this is highly dependent on the overall device architecture. |
| External Quantum Efficiency (EQE) (%) | Varies with dopant and device structure. | up to 1.6 | The heavy atom effect of bromine could potentially lead to increased intersystem crossing, which might be beneficial for phosphorescent OLEDs but detrimental for fluorescent OLEDs. |
| Emission Color | Blue (when used as a host for blue emitters)[1] | Blue | Likely blue, but the bromo-substitution might cause a slight shift in the emission wavelength. |
Discussion on the Role of Bromo-Substitution
The introduction of a bromine atom at the 2-position of the anthracene core in "this compound" is expected to have several key effects on its molecular and electronic properties:
-
Electron-Withdrawing Effect: Bromine is an electron-withdrawing group. This will likely lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. A lower LUMO level can facilitate easier electron injection from the cathode, potentially leading to a lower turn-on voltage and improved power efficiency. A deeper HOMO level can enhance the hole-blocking capabilities when used as a host material.
-
Heavy Atom Effect: The presence of the relatively heavy bromine atom can enhance spin-orbit coupling. This can promote intersystem crossing from the singlet excited state to the triplet excited state. In the context of fluorescent OLEDs, this would be a detrimental effect, as it would quench the fluorescence and reduce the device efficiency. However, for phosphorescent OLEDs (PHOLEDs), where emission occurs from the triplet state, this enhanced intersystem crossing could be beneficial.
-
Morphological Stability: The bulky bromine atom could influence the packing of the molecules in the thin film state, potentially affecting the charge transport properties and the overall morphological stability of the film.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reduction of this compound-9,10-diol.[2]
Materials:
-
This compound-9,10-diol
-
Acetic acid
-
Potassium iodide
-
Sodium hypophosphite hydrate
-
Water
-
Methanol
Procedure:
-
Suspend this compound-9,10-diol in acetic acid under a nitrogen atmosphere.
-
Add potassium iodide and sodium hypophosphite hydrate to the suspension.
-
Heat the reaction mixture to reflux and stir for approximately 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it sequentially with water and methanol.
-
Dry the product under vacuum to obtain this compound as a light yellow solid.[2]
Caption: A simplified workflow for the synthesis of this compound.
OLED Fabrication and Characterization
A typical multilayer OLED device is fabricated by sequential deposition of organic and metallic layers onto a transparent conductive substrate.
Device Structure:
A common device architecture would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Caption: A schematic diagram of a typical multilayer OLED device structure.
Fabrication Process:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition:
-
The hole injection and transport layers are deposited onto the ITO substrate. For solution-processed layers, this is typically done by spin-coating. For vacuum-deposited layers, thermal evaporation is used.
-
The emissive layer, consisting of the host material (e.g., ADN or its derivative) and a dopant, is then deposited. The concentration of the dopant is a critical parameter that needs to be optimized.
-
The electron transport and injection layers are subsequently deposited.
-
-
Cathode Deposition: Finally, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask by thermal evaporation in a high-vacuum chamber.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Power Efficiency and Current Efficiency: Calculated from the J-V-L data.
Conclusion
While direct experimental data for "this compound" remains elusive, a comparative analysis of its parent compound, ADN, and related derivatives provides valuable insights into its potential performance in OLEDs. The introduction of a bromine atom is expected to significantly modify the electronic properties, potentially leading to improved electron injection and transport. However, the heavy atom effect could be a double-edged sword, benefiting phosphorescent devices while potentially hindering the efficiency of fluorescent ones. Further experimental investigation is necessary to fully elucidate the structure-property relationships and to determine the optimal device architecture for leveraging the unique characteristics of this material. The provided synthesis and fabrication protocols offer a starting point for researchers interested in exploring the potential of this and similar anthracene-based materials for next-generation OLED applications.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene was not located. The following guidance is based on safety data for structurally similar compounds, including other brominated and naphthenyl-substituted anthracenes. Researchers should handle this compound with caution, assuming it may possess similar hazards. This guide provides immediate safety and logistical information for laboratory professionals.
Hazard Identification and Personal Protective Equipment
Compounds structurally related to this compound are classified as skin and eye irritants and may cause respiratory irritation.[1][2][3][4] Some anthracene derivatives are also photosensitizers, meaning skin contact followed by sun exposure can lead to severe irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields (approved under EN166 EU or NIOSH US standards).[1][5] | To protect against dust particles and chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][6] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[1] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended as a backup to engineering controls.[1][5] | To prevent inhalation of dust particles.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for preventing exposure and accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with good exhaust.[5][7]
-
An eyewash station and safety shower should be readily accessible.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid creating dust when handling the solid material. Use a spatula or other appropriate tools for transfer.[1][5]
-
During Use: Avoid inhalation, ingestion, and contact with skin and eyes.[5] Do not eat, drink, or smoke in the work area.[5]
-
Post-Handling: Decontaminate all work surfaces after use. Remove PPE in a manner that avoids self-contamination.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3][8]
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[1][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Clearly label the waste container as "Hazardous Waste" with the chemical name. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[7]
-
Containerization: Use a compatible, sealable, and properly labeled container for waste collection. Keep the container closed when not in use.[7]
-
Storage: Store the hazardous waste in a designated, secure, and well-ventilated area.[7]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS office.[7] In some cases, incineration in a chemical incinerator with an afterburner and scrubber may be a suitable disposal method, but this must be performed by a certified facility.[7]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoanthraquinone | C14H7BrO2 | CID 221013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
